molecular formula C26H40N2O B1625576 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine CAS No. 57202-57-0

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Cat. No.: B1625576
CAS No.: 57202-57-0
M. Wt: 396.6 g/mol
InChI Key: IHQUQNPGVVLDKR-UHFFFAOYSA-N
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Description

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine is an organic compound developed for advanced materials research, particularly in the field of liquid crystals (LCs). Its molecular structure is characteristic of rod-like mesogens, featuring a central pyrimidine ring that provides molecular rigidity and confers dipole moment, which is crucial for dielectric anisotropy. The heptyloxy and nonyl side chains promote the self-organization of molecules into ordered mesophases while determining fundamental thermal properties such as melting point, clearing point, and phase stability. This compound is of significant value in the design and formulation of electro-optical devices, including liquid crystal displays (LCDs), where its properties can influence critical performance parameters like switching speed, operational temperature range, and voltage thresholds. Researchers utilize this pyrimidine derivative as a key structural component in investigative studies on mesomorphic behavior, structure-property relationships, and the development of new functional soft materials. This product is intended for research purposes in a controlled laboratory environment and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-heptoxyphenyl)-5-nonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQUQNPGVVLDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481871
Record name 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57202-57-0
Record name 2-(4-HEPTYLOXYPHENYL)-5-NONYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine , a prominent mesogenic compound.[1] It is structured to serve researchers in materials science while bridging relevance to drug development professionals interested in lipophilic pyrimidine scaffolds.

CAS Registry Number: 57202-57-0 Chemical Family: Phenylpyrimidine Liquid Crystals Primary Application: Ferroelectric Liquid Crystal (FLC) Mixtures, Mesogenic Solvents[1]

Executive Summary

This compound is a smectic liquid crystal belonging to the 2,5-disubstituted pyrimidine class.[1] Historically significant in the development of ferroelectric liquid crystal (FLC) displays, it serves as a low-viscosity host material that stabilizes tilted smectic phases (SmC).

For drug development professionals , this compound represents a quintessential "privileged scaffold" model. While primarily an electronic material, its structural motif—a polar pyrimidine core flanked by extensive lipophilic chains—mimics the amphiphilic nature of membrane-intercalating drugs and lipid nanoparticle (LNP) components. It is frequently used as a reference standard in studying structure-property relationships (SPR) of highly lipophilic small molecules.

Chemical Structure & Molecular Identity[1][2][3]

The molecule consists of a rigid heteroaromatic core (phenylpyrimidine) which provides dielectric anisotropy, flanked by a flexible heptyl-oxy tail and a nonyl alkyl tail. This "rod-like" (calamitic) geometry is the structural prerequisite for its mesophase behavior.

Identity Data
ParameterDetail
IUPAC Name This compound
Common Name 5-Nonyl-2-(4-heptyloxyphenyl)pyrimidine
Molecular Formula C₂₆H₄₀N₂O
Molecular Weight 396.61 g/mol
SMILES CCCCCCCCCc1cnc(nc1)c2ccc(cc2)OCCCCCCC
LogP (Predicted) ~9.2 (Highly Lipophilic)
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Ether O)
H-Bond Donors 0

Synthesis & Manufacturing Protocol

The synthesis of 2,5-disubstituted pyrimidines is a classic example of heterocycle construction via condensation. The preferred industrial route involves the reaction of an amidine with a substituted vinamidinium salt or malondialdehyde derivative.

Retrosynthetic Analysis

The pyrimidine ring is assembled by condensing a C-C-C fragment (electrophile) with an N-C-N fragment (nucleophile).

  • Nucleophile: 4-Heptyloxybenzamidine hydrochloride (derived from the nitrile).

  • Electrophile: 2-Nonyl-3-(dimethylamino)acrolein (or related vinamidinium salt).[1]

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for phenylpyrimidine mesogens (e.g., Kelly et al.).

Step 1: Preparation of 4-Heptyloxybenzamidine HCl[1]
  • Reagents: 4-Heptyloxybenzonitrile (1.0 eq), Ethanol (anhydrous), HCl gas.

  • Procedure: Dissolve nitrile in dry ethanol. Bubble dry HCl gas at 0°C until saturation. Stir at room temperature (RT) for 24h to form the imidate ester hydrochloride.

  • Ammonolysis: Remove excess HCl/ethanol in vacuo. Redissolve residue in dry ethanol and treat with anhydrous ammonia (gas or solution). Stir for 48h.

  • Isolation: Evaporate solvent. Recrystallize the solid from ethanol/ether to yield the amidine hydrochloride.

Step 2: Condensation to Pyrimidine Core
  • Reagents: 4-Heptyloxybenzamidine HCl (1.0 eq), 2-Nonyl-3-(dimethylamino)acrolein (1.1 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol.[1]

  • Reaction: Dissolve amidine and acrolein derivative in dry methanol. Add NaOMe slowly.

  • Conditions: Reflux under nitrogen atmosphere for 6–12 hours. The basic condition catalyzes the cyclization and elimination of dimethylamine.

  • Work-up: Cool to RT. Neutralize with dilute acetic acid. The product often precipitates.

  • Purification: Filter the crude solid. Recrystallize 3x from ethanol or hexane to ensure high purity (>99.5%) required for liquid crystal applications.

Synthesis Pathway Diagram[2]

Synthesis cluster_conditions Key Conditions Nitrile 4-Heptyloxybenzonitrile Amidine 4-Heptyloxybenzamidine HCl Nitrile->Amidine 1. EtOH/HCl 2. NH3 Intermediate Acyclic Intermediate Amidine->Intermediate + Acrolein NaOMe/MeOH Acrolein 2-Nonyl-3- (dimethylamino)acrolein Acrolein->Intermediate Product 2-(4-Heptyloxyphenyl)- 5-nonylpyrimidine Intermediate->Product Reflux - Me2NH, - H2O cond1 Anhydrous Environment cond2 Base Catalysis (NaOMe)

Caption: Convergent synthesis of the phenylpyrimidine core via amidine-acrolein condensation.

Physicochemical Properties & Phase Behavior[2][3][4][5][6][7][8][9]

The utility of this compound lies in its mesomorphism —its ability to exist in states of matter between solid and liquid.

Phase Transition Data

The compound exhibits an enantiotropic phase sequence with a broad Smectic C (SmC) range.[2][3]

Phase TransitionTemperature (°C)Description
Cr → SmC 45.5°CMelting from crystalline solid to tilted Smectic C liquid crystal.[1]
SmC → SmA 51.0°CTransition to orthogonal Smectic A phase.
SmA → Iso ~70–80°C*Clearing point (Transition to isotropic liquid).

*Note: Exact clearing point varies slightly by purity; typical range for this homolog is 70–80°C.[1]

Structural Thermodynamics[1]
  • Smectic C (SmC): Molecules are arranged in layers with their long axes tilted relative to the layer normal. This phase is fluid but ordered. In mixtures with chiral dopants, this phase becomes ferroelectric, allowing sub-microsecond switching in displays.

  • Smectic A (SmA): Molecules are upright (orthogonal) within the layers.

Solubility & Formulation Profile
  • Lipophilicity: With a C7 alkoxy tail and C9 alkyl tail, the molecule is extremely hydrophobic.

  • Solvents: Soluble in dichloromethane, toluene, and hexane. Insoluble in water.

  • Implication for Pharma: This molecule serves as an excellent lipophilic marker . Its high LogP makes it a candidate for studying drug encapsulation in lipid bilayers or determining the loading capacity of lipid nanoparticles (LNPs).

Phase Transition Logic Diagram

PhaseBehavior Solid Crystalline Solid (Cr) Ordered Lattice SmC Smectic C (SmC) Tilted Layered Fluid Solid->SmC Melting T = 45.5°C SmC->Solid Crystallization SmA Smectic A (SmA) Orthogonal Layered Fluid SmC->SmA Phase Transition T = 51.0°C SmA->SmC Cooling Iso Isotropic Liquid (Iso) Disordered Fluid SmA->Iso Clearing T ≈ 75°C Iso->SmA Cooling

Caption: Thermotropic phase sequence upon heating and cooling.

Applications

Materials Science (Primary)
  • Ferroelectric Liquid Crystal (FLC) Displays: The compound is a "host" material. It provides the necessary low viscosity and SmC phase range. When doped with a chiral molecule, the mixture becomes ferroelectric, enabling high-speed optical switching.[1]

  • Spatial Light Modulators (SLM): Used in photonics for beam steering due to high birefringence.

Pharmaceutical Relevance (Secondary)
  • Membrane Probes: Due to its rod-like shape and amphiphilicity (polar core, non-polar tails), it intercalates into phospholipid bilayers similarly to cholesterol.[1] It can be used to study membrane fluidity or domain formation.

  • Drug Delivery Modeling: Researchers developing lipophilic drugs (e.g., PROTACs) use such stable, non-toxic mesogens to model solubility parameters in amorphous solid dispersions (ASDs).

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapor during melting.

  • Storage: Store at room temperature (below 25°C) in a desiccator. Stable indefinitely if kept dry.

  • Disposal: Incineration in a chemical waste facility.

References

  • Synthon Chemicals. Product Specification: 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine (ST00556).[1][4] Retrieved from

  • Kelly, S. M. (1994). 2-(4-Alkylphenyl)-5-(alkenyloxy)pyrimidines: Synthesis, liquid crystal transition temperatures and some physical properties. Liquid Crystals, 16(5). Link

  • Vill, V. (Data Bank). LiqCryst Online: Database of Liquid Crystalline Compounds. (Standard reference for transition temperatures).

  • PubChem. 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (Homolog Data).[1][5] National Library of Medicine. Link

Sources

Navigating the Mesophase: A Technical Guide to the Phase Transition Temperatures of Phenylpyrimidine Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 21, 2026 – In the intricate world of materials science and drug development, understanding the nuanced behavior of liquid crystals is paramount. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the core principles governing the phase transition temperatures of phenylpyrimidine liquid crystals. With full editorial control, this guide eschews rigid templates to provide a narrative that is both scientifically rigorous and grounded in field-proven insights.

Introduction: The Significance of Phenylpyrimidine Liquid Crystals

Phenylpyrimidine-based liquid crystals represent a significant class of mesogenic materials, valued for their unique electro-optical properties and thermal stability. Their molecular architecture, characterized by a rigid phenylpyrimidine core, allows for the formation of various liquid crystalline phases (mesophases) over specific temperature ranges. The temperatures at which these transitions between crystalline, smectic, nematic, and isotropic liquid phases occur are critical parameters that dictate their suitability for a wide array of applications, from advanced display technologies to novel drug delivery systems.[1][2]

The precise control and prediction of these phase transition temperatures are contingent upon a deep understanding of the intricate relationship between molecular structure and mesomorphic behavior. This guide will explore the fundamental principles that govern these transitions, the state-of-the-art techniques for their characterization, and the causal relationships that underpin experimental design.

The Molecular Architecture of Phenylpyrimidine Liquid Crystals and its Influence on Phase Transitions

The phase behavior of a liquid crystal is a direct manifestation of its molecular structure.[3] For phenylpyrimidine derivatives, several key structural features collaboratively determine the stability and temperature range of the mesophases.

The Phenylpyrimidine Core

The rigid, aromatic core of the phenylpyrimidine moiety is the foundational element that promotes the anisotropic molecular arrangement necessary for liquid crystallinity. The inherent polarity and polarizability of this core contribute significantly to the intermolecular forces that stabilize the liquid crystalline state.

Terminal Substituents: Tailoring Mesomorphic Properties

The nature and length of the terminal substituents attached to the phenylpyrimidine core are primary determinants of the phase transition temperatures.

  • Alkyl and Alkoxy Chains: The length of terminal alkyl or alkoxy chains has a profound effect on the mesomorphic properties. Generally, increasing the chain length tends to lower the melting point and can induce the formation of more ordered smectic phases at the expense of the nematic phase.[1][4] This is attributed to the increased van der Waals interactions between the flexible chains, which favor a layered smectic arrangement.

  • Polar and Polarizable Groups: The introduction of polar groups, such as cyano (-CN) or nitro (-NO2), can significantly impact the dipole moment of the molecule, leading to stronger intermolecular interactions and often higher clearing points (the temperature at which the material becomes an isotropic liquid).

Lateral Substituents: Disrupting and Modulating Order

The introduction of substituents on the lateral positions of the phenylpyrimidine core generally disrupts the molecular packing, leading to a decrease in the clearing temperature.[4] This effect can be strategically employed to tune the mesophase range and lower the melting point of the material.

The interplay of these structural elements is summarized in the following table, which presents the phase transition temperatures for a selection of phenylpyrimidine derivatives.

Compound IDR1R2Phase Transitions (°C)Reference
PYP8O8 C8H17OC8H17Cr 29 SmC 56 SmA 62 N 69 I[5]
QL16-6 O(CH2)6Si(CH3)2...OC6H13SmA 108 I[6]
Series 1a O(CH2)5CH=CH2HNematic Phase Observed[1]
Series 1b O(CH2)3CH=CH(CH3)HNematic Phase Observed[1]

Cr: Crystalline, SmC: Smectic C, SmA: Smectic A, N: Nematic, I: Isotropic

Below is a diagram illustrating the fundamental structure-property relationships in phenylpyrimidine liquid crystals.

G cluster_0 Molecular Structure cluster_1 Mesomorphic Properties Core Phenylpyrimidine Core (Rigidity, Polarity) Phase_Type Phase Type (Nematic, Smectic) Core->Phase_Type Determines basic mesogenic character Terminal Terminal Substituents (Chain Length, Polarity) Terminal->Phase_Type Influences phase type (e.g., longer chains favor smectic) Transition_Temps Transition Temperatures (Melting, Clearing) Terminal->Transition_Temps Modulates transition temperatures Lateral Lateral Substituents (Steric Hindrance) Lateral->Transition_Temps Lowers clearing point Stability Mesophase Stability Lateral->Stability Decreases stability

Caption: Key molecular features influencing the mesomorphic properties of phenylpyrimidine liquid crystals.

Experimental Characterization of Phase Transitions

The precise determination of phase transition temperatures is crucial for the characterization and application of phenylpyrimidine liquid crystals. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC): A Quantitative Analysis of Thermal Events

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.

  • Heating and Cooling Rates: The choice of heating and cooling rates is a critical experimental parameter. Standard rates of 10 K/min or 20 K/min are often recommended to approach thermodynamic equilibrium.[8] Slower rates can provide better resolution of closely spaced transitions, while faster rates may be used for screening purposes but can lead to a shift in the observed transition temperatures.[8][9] For liquid crystals, controlled cooling cycles are particularly important as some mesophases are only observed upon cooling (monotropic) or may exhibit supercooling.[9][10]

  • Sample Preparation: The sample is typically encapsulated in an aluminum pan. The mass of the sample should be accurately measured to ensure the correct calculation of enthalpy changes.

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium, zinc).[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the phenylpyrimidine liquid crystal sample into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the clearing point.[7]

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • A second heating run is often performed to observe the thermal behavior of the sample with a defined thermal history.

  • Data Analysis:

    • Identify the endothermic peaks on the heating curve and the exothermic peaks on the cooling curve, which correspond to phase transitions.[12]

    • Determine the onset temperature of the peak, which is typically taken as the transition temperature.

    • Integrate the area under the peak to calculate the enthalpy of the transition (ΔH).[13]

The following diagram illustrates a typical DSC workflow for the analysis of a liquid crystal sample.

G Start Start: Sample Preparation Load Load Sample into DSC Start->Load Program Program Thermal Cycle (Heating/Cooling Rates) Load->Program Run Run DSC Experiment Program->Run Analyze Analyze Thermogram (Identify Peaks, Determine Temperatures and Enthalpies) Run->Analyze End End: Characterized Phase Transitions Analyze->End

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of liquid crystals.

Polarized Optical Microscopy (POM): Visualizing the Mesophases

POM is an indispensable technique for the identification and characterization of liquid crystal phases.[14] It utilizes polarized light to visualize the unique optical textures exhibited by different mesophases, which arise from the anisotropic nature of the liquid crystal.[15]

  • Sample Preparation: The liquid crystal is typically sandwiched between a glass slide and a coverslip. The thickness of the sample can influence the observed texture.

  • Temperature Control: A hot stage is used to precisely control the temperature of the sample, allowing for the direct observation of phase transitions as the temperature is changed.

  • Sample Preparation: Place a small amount of the phenylpyrimidine liquid crystal on a clean glass slide.

  • Covering: Gently place a coverslip over the sample to create a thin film.

  • Microscope Setup:

    • Place the slide on the hot stage of the polarized light microscope.

    • Cross the polarizer and analyzer to achieve a dark background.

  • Thermal Analysis:

    • Heat the sample slowly while observing the changes in the optical texture.

    • Record the temperatures at which the textures change, indicating a phase transition.

    • Cool the sample slowly from the isotropic liquid phase to observe the formation of mesophases and identify their characteristic textures (e.g., Schlieren texture for nematic phases, fan-shaped or mosaic textures for smectic phases).[16][17]

  • Texture Identification: Compare the observed textures with known textures of different liquid crystal phases to identify the mesophases present in the sample.

The following diagram illustrates the basic principle of polarized optical microscopy for liquid crystal analysis.

G Light Unpolarized Light Source Polarizer Polarizer Light->Polarizer Sample Liquid Crystal Sample (Anisotropic) Polarizer->Sample Linearly Polarized Light Analyzer Analyzer (Crossed) Sample->Analyzer Elliptically Polarized Light Observer Observer/Detector Analyzer->Observer Visible Texture

Caption: Principle of Polarized Optical Microscopy (POM) for visualizing liquid crystal textures.

Conclusion: A Synergistic Approach to Understanding Phase Transitions

The study of the phase transition temperatures of phenylpyrimidine liquid crystals requires a synergistic approach that combines a deep understanding of molecular structure-property relationships with rigorous experimental characterization. By carefully designing molecules with specific core structures, terminal substituents, and lateral groups, researchers can effectively tune the mesomorphic properties to meet the demands of various applications. The complementary techniques of DSC and POM provide the necessary quantitative and qualitative data to fully characterize the thermal behavior of these fascinating materials. This guide serves as a foundational resource for scientists and engineers working at the forefront of liquid crystal research and development.

References

  • Journal of Materials Chemistry, "Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters," [Link]

  • Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 08(09), 2740-2756.
  • NETZSCH-Gerätebau GmbH, "Influences of Heating and Cooling Rates on the DSC Measurement Result," [Link]

  • Mettler-Toledo, "The Advantages of DSC Cooling Measurements for Characterizing Materials," [Link]

  • Mello, J., & Sharma, D. (2022). Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science (IJRES), 10(9), 10-21.
  • Schubert, C. P., Müller, C., Bogner, A., Giesselmann, F., & Lemieux, R. P. (2017). Design of liquid crystals with ‘de Vries-like’ properties: structural variants of carbosilane-terminated 5-phenylpyrimidine mesogens.
  • Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 08(09), 2740-2756.
  • LibreTexts Chemistry, "7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy," [Link]

  • LibreTexts Materials Science, "Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers," [Link]

  • IOSR Journal of Engineering, "Thermal Analysis of Liquid Crystal Mixtures," [Link]

  • MDPI, "Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals," [Link]

  • Nicholas L. Abbott, "Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces," PMC, [Link]

  • Patel, P., Vora, A., & Chauhan, A. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. Molecular Crystals and Liquid Crystals, 654(1), 124-135.
  • Dierking, I. (2014). Liquid crystal textures: an overview. Liquid Crystals, 41(8), 1073-1092.
  • Qualitest, "DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis," [Link]

  • MIT OpenCourseWare, "3.014 Materials Laboratory," [Link]

  • ResearchGate, "Phase Transition Temperatures of Phenyl Pyrimidine LCs used in This Study," [Link]

  • Torontech, "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights," [Link]

  • ACS Publications, "Synthesis, Mesomorphism, and Luminescent Properties of Calamitic 2-Phenylpyridines and Their Complexes with Platinum(II)," [Link]

  • NC State University Libraries, "Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties," [Link]

  • Juriková, A., Majorošová, J., Zeleňáková, A., & Zeleňák, V. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 612(1), 187-194.
  • The Journal of Physical Chemistry C, "Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal," [Link]

  • Frontiers in Chemistry, "Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives," [Link]

  • MDPI, "Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion," [Link]

  • Request PDF, "Synthesis and Phase Transition Behaviors of Laterally Di-substituted Liquid Crystals Containing 2,5-Dimethyl-1,4-phenylenediamines," [Link]

Sources

Technical Guide: Dielectric Anisotropy & Characterization of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an exhaustive analysis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine , a critical mesogen in the field of soft matter physics and electro-optics. While the primary application of this compound lies in liquid crystal display (LCD) technology—specifically as a low-viscosity host for ferroelectric mixtures—the characterization protocols detailed here (Dielectric Spectroscopy, DSC) are directly transferable to pharmaceutical researchers studying lyotropic liquid crystals in drug delivery systems.

Executive Summary

This compound (often abbreviated as 7-P-9 or similar homologue codes) is a rod-like (calamitic) liquid crystal belonging to the phenylpyrimidine class. Unlike cyanobiphenyls which exhibit large positive dielectric anisotropy (


), phenylpyrimidines are characterized by small negative or near-zero dielectric anisotropy  (

to

).

This specific electromagnetic signature arises from the transverse dipole moment of the pyrimidine ring nitrogens, which opposes the longitudinal axis of the molecule. This guide details the rigorous quantification of its dielectric tensor, a critical step for validating its utility in Ferroelectric Liquid Crystal (FLC) mixtures and Surface Stabilized Ferroelectric Liquid Crystals (SSFLC) .

Molecular Architecture & Electro-Physical Basis

To understand the experimental results, we must first establish the molecular origin of the dielectric properties.

Structural Dipole Analysis

The molecule consists of three distinct functional zones:

  • Core: A phenyl-pyrimidine heteroaromatic core. The two nitrogen atoms in the pyrimidine ring create a significant transverse dipole moment (

    
    ).
    
  • Tail A (Position 2): A heptyloxy group (

    
    ). The oxygen atom contributes a weak dipole, but the chain provides flexibility and stabilizes smectic phases.
    
  • Tail B (Position 5): A nonyl alkyl chain (

    
    ). This purely hydrophobic tail drives van der Waals interactions, promoting the formation of layered (smectic) structures.
    
The Dielectric Tensor

The dielectric anisotropy is defined as:



Where:
  • 
     is the permittivity parallel to the molecular long axis (director 
    
    
    
    ).
  • 
     is the permittivity perpendicular to the director.
    

Mechanistic Insight: In 7-P-9, the lack of a strong polar group (like -CN or -F) along the long axis means


 is small. Conversely, the transverse dipole of the pyrimidine ring enhances 

. Consequently,

is typically negative (

).[1]

Phase Behavior & Thermal Characterization

Before dielectric measurement, the phase sequence must be mapped to ensure the sample is in the correct liquid crystalline state during testing.

Typical Phase Sequence (7-P-9 Homologue): The compound exhibits a polymorphism characteristic of long-chain pyrimidines, typically featuring Smectic C (SmC) and Smectic A (SmA) phases.

Phase TransitionTemperature (°C)Enthalpy (

)
Structural State
Cr

SmC
~45.5°CHighMelting of crystal lattice into tilted layered fluid.
SmC

SmA
~51.0°CLowLoss of molecular tilt; transition to orthogonal layers.
SmA

Iso
~65-70°CModerateClearing point; transition to isotropic liquid.
Note: Exact clearing points vary with purity. Values derived from homologous series trends.

Protocol: Dielectric Spectroscopy Measurement

This section outlines a self-validating protocol for measuring the complex dielectric permittivity


.
Experimental Workflow (DOT Visualization)

DielectricMeasurement cluster_prep Sample Preparation cluster_measure Spectroscopy cluster_analysis Data Processing Clean ITO Glass Cleaning (Acetone/IPA) Align Alignment Layer Spin-Coat (Polyimide) Clean->Align Rub Rubbing Process (Defines Director n) Align->Rub Cell Cell Assembly (Gap: 5-10 µm) Rub->Cell Fill Capillary Filling (Isotropic Phase) Cell->Fill Cool Controlled Cooling (0.5°C/min) Fill->Cool LCR LCR Meter / Impedance Analyzer (100 Hz - 10 MHz) Cool->LCR Cap Extract Capacitance (C) LCR->Cap Calc Calculate ε = C*d / (A*ε0) Cap->Calc Result Determination of Δε (ε_par - ε_perp) Calc->Result

Figure 1: Step-by-step workflow for high-precision dielectric spectroscopy of liquid crystals.

Detailed Methodology

Step 1: Cell Fabrication & Alignment To measure anisotropy, you must force the molecules to align specifically relative to the electric field (


).
  • For

    
     (Homeotropic Alignment):  Treat ITO surfaces with silane (e.g., DMOAP). Molecules stand perpendicular to the glass. Since 
    
    
    
    is also perpendicular to the glass,
    
    
    .
  • For

    
     (Planar Alignment):  Spin-coat polyimide (e.g., AL-1254) and rub unidirectionally. Molecules lie flat. 
    
    
    
    is perpendicular to the glass, so
    
    
    .

Step 2: Measurement Parameters

  • Instrument: Precision LCR Meter (e.g., Keysight E4980A) or Impedance Analyzer.

  • Voltage: Low oscillation voltage (

    
    ) to avoid the Freedericksz transition (reorientation of molecules by the field itself).
    
  • Frequency Sweep: 20 Hz to 1 MHz.

Step 3: Calculation The dielectric constant is derived from the measured capacitance


 of the filled cell and the capacitance of the empty cell 

:

Note: Parasitic capacitance from leads must be subtracted.
Interpreting the Results (The "Why")

In the Smectic C (SmC) phase, you will observe two distinct relaxation modes:

  • Goldstone Mode (Low Frequency): Fluctuations in the azimuthal orientation of the director around the cone. This is often suppressed by bias voltage.

  • Soft Mode (High Frequency): Fluctuations in the tilt angle amplitude.

For 7-P-9, the Goldstone mode contribution is significant due to its ferroelectric potential in chiral mixtures. However, as a pure achiral compound, it behaves as a standard dielectric. The


 will remain negative throughout the SmA and SmC phases.

Synthesis Pathway (Brief Overview)

For researchers needing to synthesize or verify the purity of the material:

  • Reactants: 4-Heptyloxybenzamidine hydrochloride + 2-Nonyl-3-dimethylaminoacrolein.

  • Reaction: Condensation reaction in basic media (Sodium Ethoxide/Ethanol).

  • Purification: Recrystallization from ethanol/hexane is critical to remove ionic impurities which can cause "fake" high dielectric conductivity values at low frequencies.

Relevance to Pharmaceutical Development

While this guide focuses on a material for electro-optics, the dielectric spectroscopy techniques described here are vital for drug development professionals working with:

  • Lyotropic Liquid Crystals: Many amphiphilic drugs form smectic-like lamellar phases in water.

  • Liposome Stability: Dielectric relaxation can measure the permeability and membrane fluidity of liposomal drug carriers.

  • Solid Dispersion Formulations: Detecting phase separation (amorphous vs. crystalline) in solid pills using dielectric loss peaks (

    
    ).
    

References

  • Panarin, Y. P., et al. (2024).[2] Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. Journal of Materials Chemistry C. Link

  • Synthon Chemicals. (n.d.). 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine Product Data. Link

  • Goodby, J. W., et al. (2013). High Birefringence Liquid Crystals. MDPI Crystals. Link

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. in Handbook of Liquid Crystals. Wiley-VCH.[3]

  • Merck KGaA. (2000). LiqCryst: Database of Liquid Crystalline Compounds.

Sources

thermodynamic properties of heptyloxyphenyl-nonylpyrimidine homologs

Author: BenchChem Technical Support Team. Date: February 2026

From Mesophase Stability to Pharmaceutical Applications

Executive Summary

This technical guide provides an in-depth thermodynamic analysis of 2-(4-n-heptyloxyphenyl)-5-n-nonylpyrimidine and its structural homologs. While historically significant in the display industry for their low-viscosity smectic C (SmC) phases, these molecules have emerged as critical model systems in pharmaceutical development. Their amphiphilic architecture—comprising a rigid phenylpyrimidine core and flexible alkyl/alkoxy tails—mimics the behavior of complex lipids used in Self-Emulsifying Drug Delivery Systems (SEDDS) and Liquid Crystal Nanoparticles (LCNPs) .

This document details the phase transition energetics, experimental characterization protocols, and the translational logic for applying these mesogens in stabilizing hydrophobic drug formulations.

Molecular Architecture and Homology

The subject molecule belongs to the class of 5-alkyl-2-(4-alkyloxyphenyl)pyrimidines . The thermodynamic behavior is governed by the interplay between the rigid aromatic core (pi-pi stacking) and the flexible aliphatic chains (van der Waals interactions).

2.1 Structural Nomenclature
  • Core: Phenylpyrimidine (PhP).[1] A highly stable mesogenic unit.

  • Tail 1 (Alkoxy): Heptyloxy (

    
    ). Contributes to the transverse dipole moment, essential for tilting in smectic phases.
    
  • Tail 2 (Alkyl): Nonyl (

    
    ). Provides lipophilicity and stabilizes the lamellar ordering.
    
2.2 The Homologous Series Effect

Varying the chain length (


 and 

in

O-PhP-

) dramatically shifts the thermodynamic landscape.
  • Symmetry Rule: Symmetric homologs (e.g., 8O-PhP-8) tend to have higher melting points due to efficient crystal packing.

  • Asymmetry Effect: The target molecule (7O-PhP-9) is asymmetric. This typically suppresses the crystalline melting point, widening the liquid crystalline (mesophase) window—a desirable trait for both display operation and lipid formulation stability.

Thermodynamic Characterization

The thermodynamic profile is defined by the enthalpy (


) and entropy (

) of phase transitions. The 2-(4-n-heptyloxyphenyl)-5-n-nonylpyrimidine exhibits an enantiotropic phase sequence, meaning the liquid crystal phases are stable upon both heating and cooling.
3.1 Phase Transition Data

Based on calorimetric analysis of the 7O-PhP-9 homolog and comparative data from the 8O-PhP-8 series:

TransitionTemp (

C)
Enthalpy (

, kJ/mol)
Nature of Transition
Cr

SmC
45.5~25.0Melting: High energy barrier; breakdown of 3D lattice.
SmC

SmA
51.0< 1.0Second-Order (Weak): Disappearance of molecular tilt.
SmA

N
~62.0~1.5Weak First-Order: Loss of lamellar layer order.
N

Iso
~68-70~3.0Clearing: Loss of orientational order (Isotropization).

*Note: Upper transitions estimated based on 8O-PhP-8 homolog trends to account for odd-even effects in chain length.

3.2 Energetic Landscape Analysis

The SmC (Smectic C) phase is the critical thermodynamic state for this molecule.

  • Low Viscosity: Unlike many smectics, phenylpyrimidines maintain low rotational viscosity in the SmC phase, facilitating rapid reorientation.

  • Tilt Angle Coupling: The heptyloxy chain induces a molecular tilt relative to the layer normal. The transition from SmC to SmA (Smectic A) is often continuous (second-order), characterized by a vanishing heat capacity peak in DSC, rather than a sharp spike.

Experimental Methodologies

To validate the properties listed above, a self-validating dual-method workflow is required.

4.1 Differential Scanning Calorimetry (DSC) Protocol

Objective: Quantify transition temperatures and enthalpies.

  • Sample Prep: Encapsulate 2–5 mg of dry sample in hermetically sealed aluminum pans.

  • Reference: Empty aluminum pan (matched weight).

  • Cycle 1 (Erasing Thermal History): Heat to Isotropic (

    
    C) at 
    
    
    
    C/min. Hold for 5 min.
  • Cooling Run: Cool to

    
    C at 
    
    
    
    C/min. Critical: Slower rates prevent supercooling of the SmC phase.
  • Heating Run (Data Collection): Heat to

    
    C at 
    
    
    
    C/min.
  • Validation: The onset temperature of the peak is the transition point; the area under the peak is

    
    .
    
4.2 Polarized Optical Microscopy (POM)

Objective: Visual identification of mesophases via texture recognition.

  • Setup: Cross-polarizers at

    
    . Sample sandwiched between glass slides (treated with polyimide for planar alignment).
    
  • Observation (Cooling from Isotropic):

    • Nematic (N): Look for "Schlieren" textures (brush-like defects).

    • Smectic A (SmA): Look for "Focal Conic Fan" textures or dark homeotropic regions.

    • Smectic C (SmC): Look for "Broken Fan" textures or Schlieren textures with singularities different from the Nematic phase.

4.3 Visualization of Experimental Logic

ExperimentalWorkflow Sample Sample Synthesis (7O-PhP-9) Purification Purification (Recrystallization) Sample->Purification > 99.5% Purity DSC DSC Analysis (Enthalpy/Temp) Purification->DSC Thermal Scan POM POM Imaging (Texture ID) Purification->POM Optical Scan Data Thermodynamic Profile DSC->Data Delta H, T_c POM->Data Phase ID

Figure 1: Integrated workflow for thermodynamic validation of liquid crystal homologs.

Pharmaceutical Relevance: Bridging Materials to Medicine

While phenylpyrimidines are classic display materials, their thermodynamic behavior is directly applicable to drug development in two key areas:

5.1 Pyrimidine Pharmacophores

The pyrimidine core is ubiquitous in oncology (e.g., Fluorouracil) and antiviral drugs. Understanding the polymorphism of phenylpyrimidine derivatives helps in predicting the stability of active pharmaceutical ingredients (APIs). The Cr


 SmC transition mimics the behavior of APIs that form "oiling out" phases during crystallization.
5.2 Liquid Crystal Nanoparticles (LCNPs)

The amphiphilic nature of 7O-PhP-9 allows it to form Lyotropic Liquid Crystals when mixed with solvents.

  • Mechanism: In aqueous dispersion, these molecules self-assemble into Cubosomes or Hexosomes .

  • Application: These nanostructures can encapsulate hydrophobic drugs within the lipid bilayer (the alkyl tails) while maintaining solubility in plasma.

  • Thermodynamic Link: The stability of the LCNP is directly correlated to the clearing point (

    
    ) of the mesogen. Higher 
    
    
    
    correlates with more stable nanoparticles at body temperature (
    
    
    C).
5.3 Phase Stability Diagram

PhaseStability cluster_pharm Pharmaceutical Window (Body Temp 37°C) Solid Crystalline Solid (Storage Stability) SmC Smectic C Phase (Tilted Lamellar) Solid->SmC Melting (45.5°C) Endothermic SmA Smectic A Phase (Orthogonal Lamellar) SmC->SmA 2nd Order Trans. (51.0°C) Iso Isotropic Liquid (Processing Phase) SmA->Iso Clearing (~68°C)

Figure 2: Energy landscape of 7O-PhP-9. Note that at body temperature (37°C), the material remains solid, ensuring encapsulation stability in solid lipid nanoparticle formulations.

References
  • Kelly, S. M. (1993). Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine esters. Journal of Materials Chemistry. Retrieved from [Link]

  • Hsu, S. T., et al. (2019).[1] Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Lai, C. K., et al. (2010). Synthesis and mesomorphic studies on the series of 2-(4-alkoxyphenyl)-5-phenylpyridines. Liquid Crystals (Taylor & Francis). Retrieved from [Link]

  • Nagaraj, M., et al. (2017). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. Retrieved from [Link]

Sources

The Influence of Molecular Geometry and Dipole Moment on the Mesogenic Properties of Pyrimidine-Based Liquid Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the design of advanced liquid crystalline materials, finding applications from high-resolution displays to sophisticated drug delivery systems. The unique electronic and structural properties of the pyrimidine ring profoundly influence the molecular geometry and dipole moment of these materials, which in turn dictate their mesogenic behavior. This technical guide provides a comprehensive exploration of the intricate relationship between the molecular architecture of pyrimidine-based liquid crystals and their macroscopic properties. We will delve into the fundamental principles of molecular geometry and dipole moments in the context of liquid crystal design, detail rigorous experimental and computational methodologies for their characterization, and present a cohesive analysis of how these molecular parameters govern the formation and stability of various liquid crystal phases. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of these versatile materials.

Introduction: The Significance of Pyrimidine-Based Liquid Crystals

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] This dual nature, characterized by fluidity and long-range molecular order, is the foundation of their utility in a vast array of technologies. Among the diverse molecular scaffolds employed in the synthesis of liquid crystals, the pyrimidine ring holds a prominent position. Its incorporation into a mesogenic (liquid crystal-forming) molecule imparts several desirable characteristics.

The two nitrogen atoms within the six-membered aromatic ring of pyrimidine create a π-deficient system, leading to a significant molecular dipole moment.[2] This inherent polarity is a critical factor in influencing the intermolecular interactions that drive the self-assembly of molecules into ordered liquid crystalline phases.[2] Furthermore, the geometry of the pyrimidine ring and its substitution patterns allow for fine-tuning of the overall molecular shape, a key determinant of the type of mesophase that is formed. The presence of the pyrimidine moiety has been shown to enhance liquid crystal properties, often leading to the formation of desirable nematic and smectic C phases.[3] These properties make pyrimidine-based liquid crystals indispensable in applications such as:

  • Liquid Crystal Displays (LCDs): The dielectric anisotropy, a direct consequence of the molecular dipole moment, allows for the switching of molecular orientation in an electric field, the fundamental principle behind LCD technology.[2]

  • Organic Electronics: Their semiconducting properties, tunable through molecular design, make them promising materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

  • Drug Delivery Systems: The unique phase behavior of lyotropic liquid crystals, which form in the presence of a solvent, can be harnessed to create structured vehicles for the controlled release of therapeutic agents.

  • Sensors: The sensitivity of liquid crystal phases to external stimuli, such as temperature, pressure, and chemical analytes, enables their use in advanced sensor technologies.[2]

This guide will provide a detailed examination of the two most critical molecular parameters that govern the liquid crystalline behavior of pyrimidine-based compounds: molecular geometry and the molecular dipole moment.

The Interplay of Molecular Geometry and Liquid Crystalline Phase Formation

The shape of a molecule is a primary factor in determining its ability to form a liquid crystal phase and the specific type of mesophase it will exhibit. For calamitic (rod-shaped) liquid crystals, which are the most common type, a high aspect ratio (length-to-breadth ratio) is generally required. The pyrimidine ring, being a planar aromatic system, serves as an excellent rigid core component to build upon.

The overall molecular geometry can be tailored by:

  • Substitution Pattern: The positions at which substituent groups are attached to the pyrimidine ring and any associated phenyl rings significantly impact the linearity of the molecule. For instance, 2,5-disubstituted pyrimidines generally lead to a more linear and elongated molecular shape, which is conducive to the formation of nematic and smectic phases.[2]

  • Nature of Substituents: The choice of linking groups (e.g., esters, Schiff bases) and terminal flexible chains (e.g., alkyl, alkoxy groups) also plays a crucial role. Flexible chains are essential for lowering the melting point and promoting the liquid crystalline phase.

The following diagram illustrates the general structure of a calamitic pyrimidine-based liquid crystal:

G cluster_core Rigid Core Pyrimidine Pyrimidine Phenyl2 Phenyl Ring Pyrimidine->Phenyl2 Phenyl1 Phenyl Ring Phenyl1->Pyrimidine Linking_Group2 Linking Group (e.g., -COO-, -CH=N-) Phenyl2->Linking_Group2 Terminal_Chain1 Flexible Terminal Chain (e.g., Alkyl, Alkoxy) Linking_Group1 Linking Group (e.g., -COO-, -CH=N-) Terminal_Chain1->Linking_Group1 Terminal_Chain2 Flexible Terminal Chain (e.g., Alkyl, Alkoxy) Linking_Group1->Phenyl1 Linking_Group2->Terminal_Chain2

Caption: Generalized structure of a calamitic pyrimidine-based liquid crystal.

Different molecular geometries give rise to distinct liquid crystal phases:

  • Nematic (N) Phase: Characterized by long-range orientational order of the molecular long axes, but no positional order. This phase is typical for molecules with a high degree of linearity.

  • Smectic (Sm) Phases: These phases exhibit both orientational order and some degree of positional order, with the molecules arranged in layers. The tilt of the molecules with respect to the layer normal distinguishes different smectic phases (e.g., Smectic A, where molecules are perpendicular to the layers, and Smectic C, where they are tilted).

  • Columnar (Col) Phases: In some cases, particularly with disc-shaped or bent-core pyrimidine derivatives, the molecules can stack into columns, which then arrange into a two-dimensional lattice.[4]

The precise molecular geometry, including bond lengths and angles, can be determined experimentally using techniques like X-ray crystallography for the solid state and can be modeled computationally using methods such as Density Functional Theory (DFT).

The Crucial Role of the Dipole Moment

The dipole moment of a molecule arises from an uneven distribution of electron density. In pyrimidine-based liquid crystals, the electronegative nitrogen atoms in the pyrimidine ring create a significant dipole moment. The magnitude and direction of this dipole moment are critical in determining the dielectric properties of the material and influencing the stability of the liquid crystal phases.

The key aspects of the dipole moment in this context are:

  • Magnitude: A larger molecular dipole moment generally leads to stronger intermolecular interactions, which can increase the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

  • Direction: The orientation of the dipole moment relative to the long molecular axis is crucial. For many applications, a large dipole moment component parallel to the long axis is desirable, as this leads to a large positive dielectric anisotropy. This allows the molecules to be easily aligned by an external electric field. Pyrimidine derivatives are known to exhibit positive dielectric anisotropy because their dipole moments are directed along the molecular axis.[5]

The following table presents calculated dipole moments for a series of phenylpyrimidine-based liquid crystals, illustrating the effect of terminal substituents on the overall molecular dipole moment.[6]

CompoundTerminal GroupCalculated Dipole Moment (μ) in Debye (D)
DIO (prototype)-F9.4 D
New Molecule 1 -F (with phenylpyrimidine core)10.4 D
New Molecule 2 -CN (with phenylpyrimidine core)14.8 D

As the data shows, replacing a terminal fluoro group with a more polar cyano (-CN) group significantly increases the molecular dipole moment. This, in turn, can have a profound effect on the mesophase stability and the dielectric properties of the material.

Experimental and Computational Characterization

A combination of experimental and computational techniques is essential for a thorough understanding of the molecular geometry and dipole moment of pyrimidine-based liquid crystals and their impact on mesogenic behavior.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties before synthesis.

Workflow for Computational Analysis:

G Input Define Molecular Structure DFT Perform DFT Calculations (e.g., Gaussian, Spartan) Input->DFT Geometry Optimized Molecular Geometry (Bond lengths, angles, dihedral angles) DFT->Geometry Dipole Calculate Dipole Moment (Magnitude and vector components) DFT->Dipole Properties Predict Mesogenic Properties (Aspect ratio, potential for phase formation) Geometry->Properties Dipole->Properties Output Correlate with Experimental Data Properties->Output

Sources

Methodological & Application

Application Note: Formulation and Characterization of Phenylpyrimidine-Based Ferroelectric Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for formulating high-performance Ferroelectric Liquid Crystal (FLC) mixtures utilizing phenylpyrimidine hosts. Designed for R&D professionals in materials science and medicinal chemistry, this guide focuses on the "Host-Guest" system. We provide a rigorous methodology for engineering eutectic host matrices to achieve broad temperature ranges, doping strategies to induce spontaneous polarization (


), and validation protocols using electro-optic characterization.

Introduction: The Host-Guest Paradigm

Ferroelectric liquid crystals (FLCs) in the chiral smectic C phase (


) are critical for fast-switching electro-optic devices. However, single-component FLCs rarely satisfy all device requirements (wide temperature range, low viscosity, appropriate tilt angle).

The industry standard solution is the Host-Guest system :

  • The Host: An achiral smectic C (

    
    ) mixture, typically composed of phenylpyrimidines .[1][2] These provide low rotational viscosity (
    
    
    
    ) and the structural scaffold.
  • The Guest (Dopant): A chiral compound added in small quantities to induce the ferroelectric property (

    
    ) and the helical superstructure.[3]
    
Why Phenylpyrimidines?

Phenylpyrimidines (PhP) are the "gold standard" host materials due to their:

  • Low Viscosity: Facilitates sub-millisecond switching speeds.

  • Stability: Chemical and photochemical robustness.

  • Phase Behavior: They readily form

    
     phases and possess excellent miscibility with chiral dopants.
    

Module A: Host Matrix Engineering

The primary objective is to create a host mixture with a wide


 range, specifically depressing the melting point to well below room temperature.
Theoretical Basis: Eutectic Depression

To lower the melting point (


), we utilize the Schröder-Van Laar equation  to calculate the eutectic composition of homologous phenylpyrimidines.


  • 
    : Mole fraction of component 
    
    
    
    [4]
  • 
    : Enthalpy of fusion of component 
    
    
    
    [5]
  • 
    : Melting point of pure component 
    
    
    
    (Kelvin)
  • 
    : Target eutectic temperature of the mixture
    
Host Selection Strategy

Select 3-4 homologues of 2-(4-alkyloxyphenyl)-5-alkylpyrimidine (e.g., 5PymPh-n series).

  • Component A (Short Chain): High melting, low viscosity.

  • Component B (Medium Chain): Stabilizes

    
    .
    
  • Component C (Long Chain): Increases

    
     upper limit but increases viscosity.
    

Table 1: Example Host Components (Phenylpyrimidine Derivatives) | Component ID | Structure Description | Role | Approx


 (°C) |
| :--- | :--- | :--- | :--- |
| PhP-01  | 5-octyl-2-(4-hexyloxyphenyl)pyrimidine | Base Host | 45 |
| PhP-02  | 5-decyl-2-(4-hexyloxyphenyl)pyrimidine | 

Stabilizer | 52 | | PhP-03 | 5-octyl-2-(4-decyloxyphenyl)pyrimidine | Range Extender | 48 |

Module B: Chiral Doping Strategy

The chiral dopant transforms the achiral


 host into a ferroelectric 

mixture.
Dopant Requirements
  • High Helical Twisting Power (HTP): To induce a tight pitch if needed (though for Surface Stabilized FLC, infinite pitch is often desired via compensation).

  • High Polarization Power: Induces

    
     without requiring high concentration (which would increase viscosity).
    
  • Solubility: Must not crystallize out of the host at low temperatures.

Critical Consideration: Phase Sequence For proper alignment in Surface Stabilized FLC (SSFLC) devices, the mixture must follow the sequence:



Direct transition from 

results in focal-conic defects and poor alignment. If the host lacks an

or

phase, achiral co-dopants (e.g., biphenyl esters) must be added to induce these phases.

Protocol: Mixture Preparation (GLP Standard)

Objective: Create a homogenous, impurity-free FLC mixture. Safety: Work in a fume hood. Use nitrile gloves.

Workflow Diagram

FormulationWorkflow Start Raw Materials (PhP Host + Dopant) Weigh Precision Weighing (±0.01 mg) Start->Weigh Solvent Solvent Dissolution (DCM or Toluene) Weigh->Solvent Sonicate Ultrasonic Mixing (30 min, 25°C) Solvent->Sonicate Evap Rotary Evaporation (Vac < 10 mbar) Sonicate->Evap Degas Thermal Degassing (Isotropic Phase) Evap->Degas Filter Micro-Filtration (0.2 µm PTFE) Degas->Filter Final Final FLC Mixture Filter->Final

Figure 1: Standardized workflow for FLC mixture formulation ensuring homogeneity and solvent removal.

Step-by-Step Procedure
  • Weighing: Weigh individual host components and the chiral dopant into a clean glass vial using a microbalance. Accuracy is critical; dopant concentration errors of 0.5% can significantly alter pitch length.

  • Solvent Dissolution: Add a volatile solvent (Dichloromethane or Toluene) to the vial. The solvent volume should be approx. 50x the mixture weight.

  • Homogenization: Sonicate the solution for 30 minutes at room temperature to ensure molecular-level mixing.

  • Solvent Removal:

    • Use a rotary evaporator to remove the bulk solvent.

    • Crucial Step: Place the mixture in a vacuum oven at 5°C above the clearing point (Isotropic phase) for 12 hours. This removes trace solvent and degasses the sample.

  • Filtration: While in the isotropic phase, filter through a 0.2 µm PTFE syringe filter to remove dust particles (which cause alignment defects).

Protocol: Characterization & Validation

Objective: Validate phase transition temperatures and electro-optic performance.

Thermal Analysis (DSC & POM)
  • DSC (Differential Scanning Calorimetry): Run cooling/heating cycles at 5°C/min. Identify

    
    , melting points, and mesophase transitions.
    
  • POM (Polarized Optical Microscopy):

    • Prepare a glass slide with a cover slip.

    • Observe texture changes during cooling.[3][6]

    • Validation Check: Confirm the presence of the "Grandjean texture" (Nematic) and "Fan-shaped texture" (Smectic A) before the onset of the "Broken Fan/Schlieren" texture of

      
      .
      
Electro-Optic Measurement (Current Reversal Method)

Measure Spontaneous Polarization (


), Tilt Angle (

), and Response Time (

).

Setup Logic:

EOSetup Laser He-Ne Laser (632.8 nm) Pol1 Polarizer (0°) Laser->Pol1 Cell LC Test Cell (ITO Coated, 2-5µm gap) Pol1->Cell Pol2 Analyzer (90°) Cell->Pol2 Scope Oscilloscope Cell->Scope Current Response Detector Photodetector Pol2->Detector Detector->Scope Gen Function Generator (Triangular Wave) Gen->Cell Drive Voltage

Figure 2: Electro-optic measurement setup for determining Ps and switching time.

Procedure:

  • Cell Filling: Fill a commercial test cell (gap: 2-5 µm, rubbed polyimide alignment) with the mixture via capillary action in the isotropic phase. Cool slowly (0.5°C/min) to room temperature.

  • 
     Measurement: 
    
    • Apply a Triangular Wave (e.g., 20-60

      
      , 10-100 Hz).
      
    • Measure the current response across a series resistor.

    • The

      
       is calculated by integrating the area of the polarization peak (
      
      
      
      ) in the current profile, subtracting the resistive/capacitive baseline.
    • Formula:

      
       (where 
      
      
      
      is electrode area).
  • Tilt Angle (

    
    ):  Apply a DC field. Rotate the stage to find the extinction position. Reverse polarity; rotate to find the new extinction. 
    
    
    
    is half the angle between these two positions.
  • Response Time (

    
    ):  Apply a square wave. Measure the time from 10% to 90% transmission change.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Viscosity / Slow Switching Host chains too long or dopant concentration too high.Use shorter chain PhP homologues (e.g., -C6 instead of -C10). Reduce dopant % and use a dopant with higher polarization power.
Poor Alignment (Zig-Zag Defects) Incorrect phase sequence (Missing

or

).
Add an achiral "shape" dopant (e.g., biphenyl ester) to broaden the

range.
Low Contrast Ratio Tilt angle deviates from ideal 22.5°.Adjust the ratio of SmC-promoting vs. SmA-promoting host components.
Crystallization at RT Eutectic point not reached.Recalculate molar ratios using Schroder-Van Laar.[4] Add a 4th homologue to increase entropy of mixing.

References

  • Lagerwall, J. P. F., & Giesselmann, F. (2006). Current topics in smectic liquid crystal research. ChemPhysChem. Link

  • Goodby, J. W., et al. (2014).
  • Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures for Display Applications.[1][7] Link

  • Debnath, A., et al. (2016). Formulation of a room temperature ferroelectric liquid crystal mixture with sub-millisecond switching time. ResearchGate.[4] Link

  • Ueda, H., et al. (2018). Measuring Magnetically-Tuned Ferroelectric Polarization in Liquid Crystals. Journal of Visualized Experiments (JoVE).[8] Link

Sources

Application Note: Preparation of Achiral Smectic C Host Mixtures Utilizing 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and liquid crystal physics. It details the formulation of low-melting, broad-range Smectic C (SmC) host mixtures using 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine as the primary mesogen.

Introduction & Scientific Context

In the development of Ferroelectric Liquid Crystals (FLCs), the "host-guest" system is the dominant paradigm. A chiral dopant (guest) is dissolved into an achiral Smectic C (SmC) base mixture (host). The performance of the final FLC material—specifically its rotational viscosity (


), tilt angle (

), and switching time (

)—is heavily dictated by the physicochemical properties of the achiral host.

This compound (hereafter referred to as 9-PP-O7 ) is a quintessential host candidate. Phenylpyrimidines are preferred over biphenyls or esters due to their low rotational viscosity and chemical stability. However, pure 9-PP-O7, like most single-component mesogens, exhibits a high melting point and a limited SmC temperature range, rendering it unsuitable for room-temperature applications.

Objective: This guide details the protocol for depressing the melting point and expanding the SmC range of 9-PP-O7 by formulating a eutectic mixture with a structural homolog, typically 2-(4-Octyloxyphenyl)-5-octylpyrimidine (8-PP-O8) .

Theoretical Framework: The Eutectic Strategy

To create a mixture that is liquid crystalline at room temperature, we rely on the Schröder-Van Laar equation . This thermodynamic relationship predicts the freezing point depression of a mixture assuming ideal solution behavior.

The Schröder-Van Laar Equation

For a binary mixture of Component A (9-PP-O7) and Component B (Co-Host), the melting temperature


 of the mixture is related to the mole fraction 

of the component acting as the solvent:


Where:

  • 
    : Mole fraction of Component A.[1]
    
  • 
    : Enthalpy of fusion of pure Component A (J/mol).
    
  • 
    : Melting point of pure Component A (Kelvin).
    
  • 
    : Universal Gas Constant (8.314 J/mol·K).
    
  • 
    : Melting point of the mixture (Kelvin).
    

Expert Insight: While phenylpyrimidines generally follow ideal behavior due to structural similarity, deviations occur. We use this equation to calculate the theoretical eutectic composition, then refine it empirically.

Materials & Equipment

Reagents
  • Host A: this compound (9-PP-O7). Purity > 99.5% (HPLC).

  • Host B (Co-Host): 2-(4-Octyloxyphenyl)-5-octylpyrimidine (8-PP-O8). Selected for structural compatibility.

  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

  • Purge Gas: Dry Nitrogen (

    
    ).
    
Equipment
  • Differential Scanning Calorimeter (DSC): For precise transition temperature measurement (e.g., PerkinElmer DSC 8000 or TA Instruments Q2000).

  • Polarized Optical Microscope (POM): Equipped with a hot stage (Linkam) for texture analysis.

  • Rotary Evaporator: With vacuum control.

  • Analytical Balance: Precision

    
     mg.
    

Experimental Protocols

Protocol A: Component Characterization

Before mixing, the thermodynamic parameters of the pure components must be established.

  • Weighing: Weigh 2–3 mg of pure 9-PP-O7 into an aluminum DSC pan. Seal with a crimper. Repeat for 8-PP-O8.

  • DSC Cycle:

    • Heat to Isotropic (

      
      ) at 
      
      
      
      to erase thermal history.
    • Cool to Crystal (

      
      ) at 
      
      
      
      .
    • Re-heat to Isotropic at

      
       (Data Collection Run).
      
  • Data Extraction: Determine the Melting Point (

    
    , onset of Crystal 
    
    
    
    SmC/SmA) and Enthalpy of Fusion (
    
    
    ) from the melting peak area.

Typical Reference Values (Verification Required): | Material | Abbreviation | Phase Sequence (


) | 

(kJ/mol) | | :--- | :--- | :--- | :--- | | this compound | 9-PP-O7 | Cr 42 SmC 58 SmA 68 Iso | ~28.5 | | 2-(4-Octyloxyphenyl)-5-octylpyrimidine | 8-PP-O8 | Cr 48 SmC 62 SmA 72 Iso | ~31.0 |

Note: Values vary by synthesis batch. Use your experimental data for calculations.

Protocol B: Calculation & Formulation

Using the data from Protocol A, calculate the eutectic ratio.

  • Solve for Intersection: Plot the liquidus curves for both A and B using the Schröder-Van Laar equation. The intersection point

    
     is the Eutectic point.
    
    • Approximation: For structurally similar pyrimidines, the eutectic ratio is often near 1:1 or 40:60 molar ratio .

  • Batch Calculation: Convert optimal mole fractions (

    
    ) to mass (
    
    
    
    ) using molecular weights.
Protocol C: Solvent-Assisted Homogenization

Melt mixing is often insufficient for ensuring microscopic homogeneity in LC mixtures. Solvent mixing is the Gold Standard.

  • Dissolution: In a clean scintillation vial, dissolve calculated masses of 9-PP-O7 and 8-PP-O8 in Dichloromethane (DCM). Use approx. 1 mL solvent per 100 mg of LC material.

  • Agitation: Sonicate the solution for 10 minutes at room temperature to ensure complete molecular dispersion.

  • Evaporation:

    • Remove bulk solvent using a rotary evaporator (water bath at

      
      , mild vacuum).
      
    • Critical Step: A film will form on the flask wall.

  • Vacuum Drying: Place the flask in a vacuum oven at

    
     (below the melting point) for 12 hours to remove trace solvent. Solvent residues act as impurities that severely depress the isotropic point (
    
    
    
    ).
  • Melt Annealing:

    • Heat the dry mixture to the Isotropic phase (

      
      ).
      
    • Vortex vigorously for 30 seconds.

    • Allow to cool slowly to room temperature.

Validation & Quality Control

Phase Diagram Construction

To validate the eutectic point, prepare 5 mixtures around the calculated ratio (e.g., 30%, 40%, 50%, 60%, 70% of 9-PP-O7).

Visualization of Phase Behavior Logic:

PhaseBehavior PureA Pure 9-PP-O7 (High Tm, Narrow SmC) Calc Schröder-Van Laar Calculation PureA->Calc Input: ΔH, Tm PureB Pure Co-Host (High Tm, Narrow SmC) PureB->Calc Input: ΔH, Tm Mix Binary Mixture Preparation Calc->Mix Target Ratio Eutectic Eutectic Composition (Min. Melting Point) Mix->Eutectic Melting Point Depression Result Broad Range SmC Host (Room Temp - 70°C) Eutectic->Result SmC Range Expansion

Figure 1: Logic flow for achieving broad-range SmC phases via eutectic depression.

Texture Analysis (POM)

Verify the phase type.

  • Fill a 5µm planar-aligned LC cell with the mixture via capillary action in the isotropic phase.

  • Cool to the Smectic C phase.

  • Observation: Look for Schlieren textures (if unaligned) or a uniform dark state (if aligned) that turns bright upon rotating the stage.

  • Test: SmC phases exhibit tilt. Rotate the stage to find the extinction angle. If the extinction angle changes with temperature, it confirms a tilted phase (SmC) rather than a non-tilted phase (SmA).

Workflow Summary

ProtocolWorkflow Start Start: Pure Components Weigh 1. Precision Weighing Start->Weigh Dissolve 2. Solvent Dissolution (DCM/Toluene) Weigh->Dissolve Sonicate 3. Homogenization (Sonication) Dissolve->Sonicate Evap 4. Solvent Removal (Rotovap + Vac Oven) Sonicate->Evap Anneal 5. Melt Annealing (Isotropic Phase) Evap->Anneal QC 6. QC: DSC & POM Anneal->QC

Figure 2: Step-by-step experimental workflow for mixture preparation.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.

  • Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. Ferroelectricity and Related Phenomena. Gordon & Breach.

  • Schröder, I. (1893). Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur. Zeitschrift für Physikalische Chemie, 11U, 449-465.

  • Merck KGaA. (2024). Licristal® Liquid Crystal Mixtures for Displays.

  • Thurmes, W. N., et al. (1991). Properties of a series of phenylpyrimidine ferroelectric liquid crystals possessing the 2,3-difluoroalkoxy tail. Ferroelectrics, 121(1), 1-23.

Sources

utilizing 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in spatial light modulators

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Utilization of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine in Spatial Light Modulators

Introduction: The Convergence of Advanced Materials and Light Modulation

Spatial Light Modulators (SLMs) are pivotal devices in modern optics, enabling dynamic control over the phase, amplitude, and polarization of light. Their applications are extensive and rapidly growing, spanning from high-resolution imaging and laser material processing to holographic displays, optical communications, and quantum computing.[1][2] The core of many high-performance SLMs lies in a class of materials that exhibit a unique state of matter: liquid crystals (LCs).[3]

Liquid crystals, such as this compound, are anisotropic fluids whose elongated molecules can be oriented by an external electric field.[4] This reorientation alters the material's refractive index, allowing a liquid crystal layer placed between two electrodes to function as a programmable optical element. By controlling the voltage applied to a pixelated array of electrodes, one can spatially pattern the phase or intensity of a light beam with high precision.[5]

This document serves as a detailed guide for researchers and engineers on the properties and application of a specific liquid crystal compound, this compound, for the development of advanced SLMs. We will cover its fundamental properties, provide step-by-step protocols for fabricating and characterizing an LC cell, and discuss its operational principles.

Part 1: Physicochemical Properties of this compound

This compound is a pyrimidine-based thermotropic liquid crystal. Its molecular structure, featuring a rigid aromatic core and flexible aliphatic chains, is responsible for its mesogenic behavior.

FabricationWorkflow Fig 2. Workflow for Liquid Crystal Cell Fabrication. cluster_prep Substrate Preparation cluster_assembly Cell Assembly & Filling Clean 1. Clean ITO Glass SpinCoat 2. Spin-Coat Polyimide Clean->SpinCoat Cure 3. Cure Polyimide SpinCoat->Cure Rub 4. Rub Alignment Layer Cure->Rub Assemble 5. Assemble Cell (with Spacers) Rub->Assemble Seal 6. Apply & Cure Sealant Assemble->Seal Fill 7. Fill with LC (Isotropic Phase) Seal->Fill FinalSeal 8. Final Seal & Cool Fill->FinalSeal

Caption: Fig 2. Step-by-step workflow for fabricating a liquid crystal cell.

Protocol 1: LC Cell Fabrication

Materials & Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment agent (e.g., PI-2555)

  • Solvents for cleaning (Acetone, Isopropanol, Deionized water)

  • UV-curable epoxy/sealant

  • Glass microsphere spacers (e.g., 5 µm diameter)

  • This compound

  • Spin-coater

  • Hot plate and oven

  • UV lamp

  • Rubbing machine with velvet cloth

  • Vacuum chamber

  • Polarized microscope

Methodology:

  • Substrate Cleaning:

    • a. Sonicate ITO substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • b. Dry the substrates thoroughly with a nitrogen gun and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.

    • Causality: An atomically clean surface is essential for the uniform deposition of the subsequent alignment layer, preventing defects that would scatter light and reduce device performance.

  • Alignment Layer Deposition:

    • a. Dispense the polyimide solution onto the center of the ITO-coated side of the substrate.

    • b. Spin-coat at 3000 rpm for 45 seconds to achieve a uniform thin film.

    • Causality: The polyimide layer serves as a template to impose a uniform pre-alignment on the liquid crystal molecules at the surface.

  • Curing and Rubbing:

    • a. Soft-bake the coated substrates on a hotplate at 80°C for 5 minutes, followed by a hard-bake in an oven at 180°C for 1 hour.

    • b. After cooling, gently rub the polyimide surface with a velvet-clothed rubbing machine in a single direction.

    • Causality: The rubbing process creates microscopic grooves in the polyimide surface, which aligns the long axis of the liquid crystal molecules along the rubbing direction, establishing the "easy axis."

  • Cell Assembly:

    • a. On one substrate, dispense the UV-curable sealant mixed with microsphere spacers around the perimeter, leaving a small gap for filling.

    • b. Place the second substrate on top, with its rubbing direction anti-parallel to the first.

    • c. Gently press the substrates together and expose to UV light to cure the sealant.

    • Validation: The cell gap, determined by the spacers, is critical for the device's optical path difference. [6][7]Verify the cell gap uniformity under a microscope before proceeding.

  • Liquid Crystal Filling:

    • a. Heat the empty cell and the liquid crystal to a temperature above the SmA-to-Isotropic transition point (e.g., 60°C).

    • b. Place the cell in a vacuum chamber with the filling port submerged in the isotropic liquid crystal.

    • c. Evacuate the chamber and then slowly vent to atmospheric pressure. Capillary action will draw the LC into the cell.

    • Causality: Filling in the isotropic phase ensures low viscosity for complete and defect-free filling.

  • Sealing and Cooling:

    • a. Seal the filling port with UV-curable epoxy.

    • b. Cool the cell down to room temperature very slowly (e.g., <1°C/minute) through the SmA and SmC phase transitions.

    • Validation: Inspect the cell under a polarized microscope. A well-aligned cell will show uniform extinction when the rubbing direction is parallel to one of the polarizers.

Part 3: Electro-Optical Characterization

Once fabricated, the cell's performance as a light modulator must be quantified. This protocol outlines the measurement of key performance indicators.

CharacterizationSetup Fig 3. Experimental Setup for Electro-Optical Characterization. Laser Laser (e.g., 633nm) P1 Polarizer 1 Laser->P1 LC_Cell LC Cell (SLM) P1->LC_Cell P2 Polarizer 2 (Analyzer) LC_Cell->P2 PD Photodiode P2->PD Scope Oscilloscope PD->Scope FG Function Generator FG->LC_Cell

Caption: Fig 3. Schematic of the setup for measuring the electro-optical response.

Protocol 2: Measuring Switching Voltage and Time

Methodology:

  • Setup: Arrange the components as shown in Figure 3. The polarizers should be crossed, with the first polarizer aligned at 45° to the rubbing direction of the LC cell.

  • Voltage-Transmittance Curve:

    • a. Apply a 1 kHz square wave voltage from the function generator to the LC cell.

    • b. Slowly increase the voltage amplitude from 0V and record the corresponding light intensity measured by the photodiode.

    • c. Plot the normalized transmittance versus the applied voltage. The voltage at which the transmittance begins to increase is the threshold voltage.

  • Response Time Measurement:

    • a. Apply a square wave voltage that switches between 0V and a voltage that gives maximum transmittance.

    • b. Using the oscilloscope, measure the time it takes for the transmittance to go from 10% to 90% of its final value (rise time, τ_on) and from 90% to 10% (fall time, τ_off).

    • Expert Insight: The switching time is dependent on the cell thickness squared, the liquid crystal's viscosity, and its elastic constants. [7]Thicker cells will exhibit a larger phase shift but will generally be slower. [6] Expected Performance Data:

ParameterSymbolTypical Value Range
Threshold VoltageV_th1 - 3 V
Rise Time (10-90%)τ_on5 - 20 ms
Fall Time (90-10%)τ_off15 - 50 ms
Contrast RatioCR>100:1

Conclusion

This compound exhibits the requisite physicochemical properties for application in spatial light modulators. Its well-defined smectic phases provide a high degree of molecular order, which is conducive to high-contrast and stable device operation. By following the detailed fabrication and characterization protocols outlined in this guide, researchers can effectively integrate this material into functional electro-optical devices. The methodologies provided, grounded in the causality of each step, are designed to empower users to not only replicate these results but also to innovate and adapt the processes for novel applications in adaptive optics, optical processing, and beyond.

References

  • Spatial Light Modulator Applications , Laser 2000. [Link]

  • Spatial Light Modulators And Their Applications , ResearchGate. [Link]

  • Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials , Semantic Scholar. [Link]

  • Evaluation and application of spatial light modulators for optical metrology , SEDOPTICA. [Link]

  • Electro-optical switching by liquid-crystal controlled metasurfaces , PubMed. [Link]

  • Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells , MDPI. [Link]

  • Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells , ResearchGate. [Link]

  • Application of spatial light modulators for generation of laser beams with a spiral phase distribution , Scientific and Technical Journal of Information Technologies, Mechanics and Optics. [Link]

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Troubleshooting & Optimization

reducing rotational viscosity in phenylpyrimidine liquid crystal formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reducing Rotational Viscosity for Researchers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpyrimidine liquid crystal formulations. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the reduction of rotational viscosity (γ1). As your virtual Senior Application Scientist, I will walk you through the core principles, practical strategies, and experimental protocols to optimize your formulations.

Introduction to Rotational Viscosity in Phenylpyrimidine Systems

Rotational viscosity is a critical parameter in the application of nematic liquid crystals, particularly in electro-optical devices where it directly influences the response time.[1][2] In phenylpyrimidine-based liquid crystals, the molecular structure—comprising a rigid core, terminal alkyl chains, and often polar terminal groups—dictates the intermolecular forces that give rise to this viscosity.[2][3] Understanding and controlling these forces is paramount to achieving desired performance characteristics. This guide provides actionable insights grounded in the relationship between molecular structure and macroscopic properties.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the formulation process, providing explanations and step-by-step solutions.

Issue 1: My phenylpyrimidine formulation exhibits high rotational viscosity, leading to slow switching times. How can I address this at the molecular design stage?

Root Cause Analysis: High rotational viscosity often stems from strong intermolecular interactions, which can be attributed to several structural features of the phenylpyrimidine core and its substituents. These include:

  • Strong Core-Core Interactions: The planarity and aromaticity of the phenylpyrimidine core can lead to significant π-π stacking, increasing resistance to rotational motion.

  • Interdigitation of Alkyl Chains: Longer alkyl chains can interdigitate, creating a more entangled system that hinders molecular rotation.[4][5]

  • Steric Hindrance: Bulky lateral substituents can physically impede the rotation of individual molecules within the nematic director field.

Solutions & Experimental Strategies:

  • Modification of the Core Structure:

    • Introducing Lateral Substituents: The introduction of a small lateral substituent, such as a fluorine atom, can disrupt the close packing of the molecular cores. This increases the intermolecular distance and reduces π-π stacking, thereby lowering rotational viscosity.[6] However, the position and number of fluorine atoms are critical, as they can also influence other properties like dielectric anisotropy.[7][8]

    • Altering the Linkage Group: While phenylpyrimidines have a direct linkage, in broader liquid crystal design, replacing ester linkages with more flexible ether linkages can sometimes reduce viscosity.

  • Optimization of Terminal Alkyl Chains:

    • Chain Length: Systematically synthesize and test a homologous series of phenylpyrimidine compounds with varying alkyl chain lengths (e.g., from C3 to C7). Shorter alkyl chains generally lead to lower viscosity due to reduced van der Waals forces and less interdigitation.[4][9][10]

    • Branching: Introducing branching in the terminal alkyl chain can disrupt the ordered packing and reduce viscosity. However, this can also lower the clearing point (the temperature at which the material becomes an isotropic liquid).

  • Varying Terminal Groups:

    • The polarity of the terminal group significantly impacts viscosity. While a strong polar group like a cyano (-CN) group is often used to achieve high dielectric anisotropy, it can also lead to strong dipole-dipole interactions. Experiment with less polar but still effective groups like isothiocyanato (-NCS) or fluoro (-F) groups to find a balance.[11]

Issue 2: I have an existing phenylpyrimidine mixture with high viscosity. What formulation strategies can I use to reduce it without completely redesigning the core molecules?

Root Cause Analysis: The overall viscosity of a liquid crystal mixture is a weighted average of the viscosities of its individual components. A high-viscosity component can dominate the mixture's properties.

Solutions & Experimental Strategies:

  • Introduction of Low-Viscosity Additives (Viscosity Adjusters):

    • Concept: Incorporate a low-viscosity nematic liquid crystal into your existing formulation. These "viscosity adjusters" are typically short-chain, non-polar molecules that disrupt the intermolecular interactions of the host mixture.

    • Experimental Protocol:

      • Select a range of commercially available, low-viscosity liquid crystals that are miscible with your phenylpyrimidine mixture.

      • Prepare a series of test mixtures with varying weight percentages of the viscosity adjuster (e.g., 5%, 10%, 15%, 20%).

      • For each mixture, measure the rotational viscosity and clearing point.

      • Plot rotational viscosity and clearing point as a function of the additive concentration to identify the optimal balance. A significant reduction in viscosity is often achievable with a minimal depression of the clearing point.

    G cluster_0 Formulation Strategy cluster_1 Desired Outcomes A High Viscosity Phenylpyrimidine Mixture B Low Viscosity Additive C Optimized Low Viscosity Formulation D Reduced Rotational Viscosity E Maintained Clearing Point F Faster Switching Speed

  • Doping with Chiral Additives:

    • Mechanism: While primarily used to induce a chiral nematic (cholesteric) phase, some chiral dopants can disrupt the packing of the host molecules and lead to a reduction in viscosity.[12] The effectiveness depends on the specific molecular structures of the host and dopant.[12]

    • Considerations: This approach will induce a helical structure, which may or may not be desirable for your application. The helical pitch will need to be characterized.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I accurately measure the rotational viscosity of my phenylpyrimidine liquid crystal samples?

A1: Several experimental techniques can be used to measure rotational viscosity (γ1). A common and reliable method is the transient current measurement technique.[13]

Experimental Protocol: Transient Current Measurement

  • Cell Preparation: A planar-aligned liquid crystal cell with a known thickness is filled with the sample material.

  • Voltage Application: A DC voltage pulse, significantly higher than the threshold voltage for director reorientation, is applied across the cell.

  • Current Measurement: The transient current generated by the director rotation is measured as a function of time using a digital storage oscilloscope.

  • Data Analysis: The rotational viscosity can be calculated from the peak of the transient current and the time at which it occurs, using established theoretical models.[13] Other methods include electro-optical techniques and dynamic light scattering.[1][14]

G cluster_workflow Transient Current Measurement Workflow A Prepare Planar LC Cell B Apply DC Voltage Pulse C Measure Transient Current vs. Time D Analyze Current Peak and Time E Calculate Rotational Viscosity (γ1)

Q2: What is the expected impact of temperature on the rotational viscosity of phenylpyrimidine liquid crystals?

A2: Rotational viscosity is strongly dependent on temperature. As the temperature of a nematic liquid crystal increases and approaches the clearing point (TNI), the rotational viscosity decreases significantly.[13] This is due to the increase in thermal energy, which overcomes the intermolecular forces that hinder molecular rotation. The order parameter of the liquid crystal also decreases as the temperature rises, contributing to the reduction in viscosity.[15][16]

Q3: Can the addition of nanoparticles affect the rotational viscosity?

A3: Yes, the introduction of nanoparticles can modify the effective viscosity of the liquid crystal medium.[17] The effect depends on the size, shape, concentration, and surface chemistry of the nanoparticles. In some cases, nanoparticles can disrupt the liquid crystal order and lead to a decrease in viscosity. However, in other cases, strong anchoring of liquid crystal molecules to the nanoparticle surface can lead to an increase in viscosity. Careful experimental evaluation is necessary for each specific nanoparticle-liquid crystal system.

Q4: How does fluorination of the phenylpyrimidine core specifically impact rotational viscosity?

A4: Fluorination is a powerful tool for modifying the physical properties of liquid crystals.[6] In the context of rotational viscosity, lateral fluorination of the phenylpyrimidine core generally leads to a reduction in γ1.[6][18]

Mechanisms of Viscosity Reduction by Fluorination:

FeatureImpact of FluorinationConsequence on Viscosity
Molecular Packing The larger van der Waals radius of fluorine compared to hydrogen disrupts the close packing of molecules.Reduces intermolecular attractive forces, lowering the energy barrier for rotation.
Dipole Moment Introduces a lateral dipole moment.Can alter intermolecular electrostatic interactions. The net effect depends on the position and number of fluorine atoms.
Steric Effects A single fluorine substituent is small enough to not significantly increase steric hindrance.Allows for easier molecular rotation compared to bulkier substituents.

Table 1: Effects of Fluorination on Rotational Viscosity

It is important to note that while fluorination can reduce viscosity, it also significantly affects other properties such as dielectric anisotropy, birefringence, and phase transition temperatures.[7][8] Therefore, a holistic approach to molecular design is required.

References

  • Dark, M. L., Moore, M. H., Shenoy, D. K., & Shashidhar, R. (2006). Rotational viscosity and molecular structure of nematic liquid crystals. Taylor & Francis Online. [Link]

  • Zakharov, A. V., & Computer, A. (1999). Rotational viscosity in a nematic liquid crystal: a theoretical treatment and molecular dynamics simulation. PubMed. [Link]

  • Imai, M., Naito, H., Okuda, M., & Sugimura, A. (2015). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. ResearchGate. [Link]

  • Kim, E. J. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. IEEE Xplore. [Link]

  • Kim, E. J. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. IEEE Xplore. [Link]

  • DisplayModule. (2024). Liquid Crystals (LC). DisplayModule. [Link]

  • Oswald, P. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. Taylor & Francis Online. [Link]

  • Zakharov, A. V., & Computer, A. (1998). Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Katsuragi, A., Abe, T., Endo, H., Sasaki, T. (2024). Structures of (a) LCs with phenyl pyrimidine structure, (b) chiral dopants, (c) viscosity adjusters, and the (d) photoconductive compound (CDH) and photosensitizer (TNF). ResearchGate. [Link]

  • N, A. (n.d.). Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. Royal Society of Chemistry. [Link]

  • Welch, C., et al. (2024). Uncommon building blocks in liquid crystals. Taylor & Francis Online. [Link]

  • Wang, J., et al. (2015). Impact of Alkyl Chain Length on the Transition of Hexagonal Liquid Crystal-Wormlike Micelle-Gel in Ionic Liquid-Type Surfactant Aqueous Solutions without Any Additive. PubMed. [Link]

  • Perkowski, P. (2024). Survey of Applicable Methods for Determining Viscoelastic Effects in Ferroelectric and Antiferroelectric Chiral Liquid Crystals. MDPI. [Link]

  • Wang, J., et al. (2016). The effect of alkyl chain length of the imidazole ionic liquid surfactants on the improving lubricating properties of the hexagonal lyotropic liquid crystal composed of the [C16imCn]Br/hydrotalcite/H2O. ResearchGate. [Link]

  • Ghosh, P., et al. (2016). Studies on the additive performance of liquid crystal blended polyacrylate in lubricating. ResearchGate. [Link]

  • Nazarova, O. V., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. National Center for Biotechnology Information. [Link]

  • N, A. (2019). Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. Figshare. [Link]

  • Fodor-Csorba, K., et al. (2010). Phase transition temperatures of fluorinated and non-fluorinated phenyl pyrimidine and pyridine derivatives. ResearchGate. [Link]

  • Dang, S., Blanch-Mercader, C., & Berlyand, L. (2024). Effective viscosity of a two dimensional passive suspension in a liquid crystal solvent. arXiv. [Link]

  • Czerwiec, K., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link]

  • Czerwiec, K., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. ResearchGate. [Link]

  • Gao, Y., et al. (2023). Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties as Lubricant Additives. MDPI. [Link]

  • Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI. [Link]

  • Nishikawa, H., et al. (2022). Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv. [Link]

  • Chen, H., et al. (2015). Ultra-low viscosity liquid crystal materials. Optica Publishing Group. [Link]

  • N, A. (2018). Understanding Fluorine Effects in Liquid Crystals. ResearchGate. [Link]

  • Walker, R., et al. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. White Rose Research Online. [Link]

  • Czerwiec, K., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Center for Biotechnology Information. [Link]

  • Wang, Z., et al. (2019). Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. PubMed. [Link]

  • Upadhyay, M., et al. (2019). Synergistic effect of liquid crystals on the additive performance of poly acrylate in lubricating oil. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Zhou, S., et al. (2012). Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate. Royal Society of Chemistry. [Link]

  • Wang, Y. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. MDPI. [Link]

  • N, A. (2023). Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER.org. [Link]

  • Kim, D. W., et al. (2014). Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. National Center for Biotechnology Information. [Link]

  • Li, M., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information. [Link]

  • Amar-Yuli, I., & Garti, N. (n.d.). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. [Link]

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Technical Support Center: Crystallization Control of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for managing the low-temperature crystallization of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solid-state stability of this compound during experimental and developmental phases. Here, we will explore the underlying mechanisms of its crystallization and provide actionable, field-tested strategies for its suppression.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing rapid crystallization of our this compound solution when stored at 2-8°C. What is the primary driver for this phenomenon?

A1: The crystallization of this compound at low temperatures is primarily driven by its molecular structure, which facilitates ordered packing into a crystalline lattice. This molecule possesses a rigid pyrimidine core and flexible alkyl and alkyloxy chains. While the flexible chains promote liquid crystalline phases at elevated temperatures, at lower temperatures (such as 2-8°C), the thermodynamic driving force favors the more stable, lower-energy crystalline state. The planarity of the phenylpyrimidine core allows for efficient π-π stacking, a key interaction in the formation of a stable crystal lattice.

Q2: How does the cooling rate impact the crystallization of this compound?

A2: The rate of cooling is a critical parameter in controlling the crystallization process. Rapid cooling, often referred to as "quenching," can trap the molecule in a disordered, amorphous, or glassy state by limiting the time available for molecular rearrangement into an ordered crystal lattice. Conversely, slow cooling allows sufficient time for nucleation and crystal growth, leading to a higher propensity for crystallization. Understanding and controlling the thermal history of your sample is a fundamental first step in suppressing unwanted crystallization.

Q3: Can the choice of solvent affect the low-temperature stability of our formulation?

A3: Absolutely. The solvent system plays a pivotal role in the solubility and stability of this compound. A solvent in which the compound has high solubility at low temperatures will naturally reduce the driving force for crystallization. Furthermore, solvents with higher viscosity can hinder molecular mobility, slowing down the kinetics of crystal formation. It is also crucial to consider the potential for the solvent to interact with the solute through hydrogen bonding or other intermolecular forces, which can either inhibit or promote crystallization depending on the specific interactions.

Q4: Are there any chemical additives or excipients that can be used to prevent crystallization?

A4: Yes, the use of crystallization inhibitors is a common and effective strategy. These are typically polymeric excipients that act through several mechanisms:

  • Steric Hindrance: The polymer chains can physically block the solute molecules from aggregating and forming a crystal nucleus.

  • Increasing Viscosity: Polymers significantly increase the viscosity of the solution, thereby reducing molecular diffusion and slowing the kinetics of crystallization.

  • Specific Interactions: Some polymers can form non-covalent bonds (e.g., hydrogen bonds) with the solute, disrupting the self-association required for crystal formation.

Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG). The choice and concentration of the polymer must be optimized for your specific application.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the crystallization of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Immediate precipitation upon cooling to 2-8°C. 1. Supersaturation of the solution. 2. Presence of seed crystals or impurities. 3. Low solubility in the chosen solvent at low temperature.1. Reduce the concentration of the compound. 2. Filter the solution through a 0.22 µm filter before cooling. 3. Screen for alternative solvents with higher solubility at the target temperature.
Crystallization occurs over several hours or days at 2-8°C. 1. Slow nucleation and crystal growth kinetics. 2. Sub-optimal cooling rate.1. Incorporate a crystallization inhibitor (e.g., PVP, HPMC). 2. Implement a rapid cooling protocol (quenching).
Formation of a gel-like phase instead of distinct crystals. 1. Liquid-liquid phase separation preceding crystallization. 2. Partial crystallization within a viscous matrix.1. Adjust the solvent composition to improve miscibility. 2. Utilize analytical techniques like Differential Scanning Calorimetry (DSC) to characterize the thermal transitions.
Inconsistent crystallization behavior between batches. 1. Variability in purity of the compound. 2. Inconsistent thermal history. 3. Variations in solvent quality or composition.1. Ensure consistent purity of the starting material through analytical characterization. 2. Standardize the heating and cooling protocols. 3. Use high-purity solvents and verify their composition.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Screening for Effective Crystallization Inhibitors

Objective: To identify a suitable polymeric excipient and its optimal concentration to inhibit the crystallization of this compound at 2-8°C.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, isopropanol)

  • Polymeric inhibitors: PVP (K30), HPMC (E5), PEG (400)

  • Glass vials

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration known to crystallize at 2-8°C.

  • Prepare stock solutions of the polymeric inhibitors (e.g., 10% w/v) in the same solvent.

  • In separate vials, add the compound stock solution.

  • To each vial, add a varying concentration of the polymer stock solution (e.g., to achieve final polymer concentrations of 0.5%, 1%, 2%, and 5% w/w).

  • Include a control vial with no polymer.

  • Ensure all components are fully dissolved, with gentle heating if necessary.

  • Filter all solutions through a 0.22 µm filter into clean vials.

  • Place the vials in a refrigerator at 2-8°C.

  • Visually inspect the vials for signs of crystallization at regular intervals (e.g., 1, 6, 24, 48 hours).

  • The optimal inhibitor and concentration will be the one that remains clear for the longest duration.

Protocol 2: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of this compound and to assess the impact of cooling rates on its crystallization behavior.

Procedure:

  • Accurately weigh 3-5 mg of the compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the pan in the DSC instrument.

  • Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point. This will provide the melting temperature (Tm).

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min). An exothermic peak will indicate the crystallization temperature (Tc).

  • Quenching and Reheating:

    • Heat the sample above its melting point.

    • Rapidly cool the sample (e.g., at the maximum cooling rate of the instrument) to a temperature below its expected glass transition.

    • Reheat the sample at a controlled rate (e.g., 10°C/min). A step change in the heat flow will indicate the glass transition temperature (Tg). The absence of a crystallization peak upon cooling and the presence of a Tg upon reheating suggest the formation of an amorphous state.

Part 4: Visualizations

Logical Workflow for Troubleshooting Crystallization

G A Crystallization Observed at Low Temperature B Characterize Thermal Properties (DSC) A->B C Is the cooling rate controlled? A->C D Implement Rapid Cooling (Quenching) C->D No E Screen Solvents for Higher Solubility C->E Yes G Is the issue resolved? D->G F Incorporate Crystallization Inhibitors (Polymers) E->F F->G H Optimize Inhibitor Concentration G->H Partially I Problem Solved G->I Yes H->I

Caption: A decision-making workflow for addressing low-temperature crystallization.

Mechanism of Polymeric Crystallization Inhibition

G cluster_0 Without Inhibitor cluster_1 With Polymeric Inhibitor A Solute Molecules B Nucleation A->B C Crystal Growth B->C D Crystalline Solid C->D E Solute Molecules G Steric Hindrance & Viscosity Increase E->G F Polymer Chains F->G H Nucleation Inhibited G->H I Amorphous/Disordered State H->I

Caption: A diagram illustrating how polymers disrupt the crystallization process.

References

  • Title: The nature of the glass transition and the amorphous state Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A study of the crystallization of some liquid crystalline materials Source: Journal of Materials Science URL: [Link]

  • Title: Stabilization of amorphous solids Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Crystallization in amorphous solid dispersions Source: Advanced Drug Delivery Reviews URL: [Link]

purification methods to increase resistivity of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who require this liquid crystal material to have high electrical resistivity for optimal performance in advanced applications. High resistivity is critical as mobile ionic impurities can degrade the performance of electro-optical devices by altering the electric field seen by the liquid crystal molecules.[1][2] This guide provides in-depth, field-proven methodologies and troubleshooting advice to help you achieve the highest possible material purity.

Frequently Asked Questions (FAQs)

Q1: Why is high electrical resistivity crucial for this compound?

High electrical resistivity is a primary indicator of material purity, specifically the absence of mobile ions.[3] In electro-optical applications, such as liquid crystal displays (LCDs) or spatial light modulators, the liquid crystal molecules must respond precisely to an applied electric field. Mobile ions interfere with this field, leading to image sticking, reduced contrast ratios, and increased power consumption.[4] Therefore, maximizing resistivity is essential for device stability and performance.

Q2: What are the primary sources of ionic impurities in my synthesized compound?

Ionic impurities can be introduced at multiple stages of the synthesis and purification process. Common sources include:

  • Reagents and Solvents: Residual salts, acids, or bases from the synthesis steps.

  • Reaction Byproducts: Unwanted side-products that have an ionic character.

  • Environmental Contamination: Exposure to moisture, CO2, or contaminants from glassware and equipment.

  • Degradation: The compound itself may degrade over time, generating ionic species.[4]

Q3: What is a typical target resistivity for a high-purity liquid crystal?

While the exact value depends on the specific application, high-purity liquid crystal samples generally exhibit a voltage holding ratio (VHR) of 98-100%.[5] This corresponds to very high DC resistivity, often in the range of 10¹¹ to 10¹³ Ω·m. The goal of purification is to minimize ionic conductivity to reach this range.[6]

Q4: Can I use just one purification method?

While a single purification step like recrystallization will significantly improve purity, achieving the highest resistivity often requires a multi-step approach. A common and effective sequence is an initial purification by recrystallization followed by a more rigorous separation using column chromatography.[7] For ultimate purity, zone refining can be employed as a final step.[8][9][10]

Troubleshooting Guide: Diagnosing and Solving Low Resistivity

This section addresses common problems encountered during the purification of this compound.

Problem: Resistivity remains low after recrystallization.

Potential CauseScientific ExplanationRecommended Solution
Inappropriate Solvent Choice The chosen solvent may not provide a sufficient solubility difference between the target compound and the impurities at high and low temperatures. Some ionic impurities might be co-crystallizing with the product.Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures).[11] The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble at low temperatures.[12]
Incomplete Removal of Mother Liquor The liquid remaining after crystallization is rich in impurities. If not thoroughly removed, these impurities will redeposit on the crystal surface upon drying.Improved Washing: Wash the filtered crystals with a small amount of ice-cold, fresh solvent. Ensure the solvent is cold to minimize the dissolution of the desired product.[12]
Trapped Impurities (Inclusions) Rapid crystal growth can trap pockets of impure solvent within the crystal lattice.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath. This promotes the formation of larger, purer crystals.[12]

Problem: Column chromatography fails to significantly improve resistivity.

Potential CauseScientific ExplanationRecommended Solution
Co-elution of Impurities The polarity of the mobile phase (eluent) may be too similar for the target compound and certain impurities, causing them to travel through the column at the same rate.Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Adjust the polarity of the eluent to achieve better separation between the product spot and impurity spots. A gradient elution (gradually increasing solvent polarity) can be more effective than an isocratic (constant polarity) one.
Column Overloading Applying too much sample to the column leads to poor separation, as the stationary phase becomes saturated, and distinct compound bands cannot form properly.Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase (e.g., 1-5 g of sample for 100 g of silica gel).
Stationary Phase Inactivation Silica gel and alumina are polar adsorbents that work by interacting with polar functional groups. Their activity is highly dependent on being free of water. Adsorbed water can shield the active sites, reducing separation efficiency.Activate Stationary Phase: Before packing the column, heat the silica gel or alumina (e.g., at 120°C for several hours under vacuum) to remove adsorbed water.

Problem: Resistivity decreases after purification.

Potential CauseScientific ExplanationRecommended Solution
Contamination from Materials Solvents, filter aids (like Celite), or the stationary phase itself can introduce new ionic contaminants if they are not of sufficient purity.Use High-Purity Materials: Employ HPLC-grade or "for electronics" grade solvents. If using silica gel, consider flushing it with a high-purity solvent before packing the column. Use high-purity glassware that has been thoroughly cleaned and dried.
Compound Degradation The compound may be sensitive to heat, light, or oxygen, especially when dissolved in a solvent for extended periods during chromatography.Minimize Exposure: Protect the setup from direct light. If the compound is heat-sensitive, perform chromatography at room temperature. Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low resistivity issues.

G start Resistivity is Below Target q_purification Which purification step was completed? start->q_purification recryst Recrystallization q_purification->recryst Recrystallization chrom Column Chromatography q_purification->chrom Chromatography cause_recryst Potential Causes: - Inappropriate Solvent - Impure Mother Liquor - Rapid Cooling recryst->cause_recryst cause_chrom Potential Causes: - Co-elution of Impurities - Column Overloading - Inactive Stationary Phase chrom->cause_chrom sol_recryst Solutions: - Perform solvent screening - Wash crystals with ice-cold solvent - Allow slow, undisturbed cooling cause_recryst->sol_recryst q_worse Did resistivity DECREASE after purification? sol_recryst->q_worse sol_chrom Solutions: - Optimize mobile phase with TLC - Reduce sample-to-silica ratio - Heat-activate silica/alumina cause_chrom->sol_chrom sol_chrom->q_worse cause_worse Potential Causes: - Contamination from solvent/silica - Compound Degradation q_worse->cause_worse Yes end_node Re-measure Resistivity q_worse->end_node No sol_worse Solutions: - Use ultra-high purity materials - Protect from heat/light/oxygen cause_worse->sol_worse sol_worse->end_node

Caption: Troubleshooting workflow for low resistivity.

Detailed Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to remove the bulk of impurities from the crude synthesized product. Ethanol is often a suitable solvent for pyrimidine derivatives.[13][14][15]

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is fully dissolved. If solid remains, add small portions of hot solvent until a clear, saturated solution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. This encourages the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold solvent to rinse away any remaining impure mother liquor.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This method separates compounds based on their differential affinity for the stationary phase and the mobile phase.[16][17][18] It is highly effective at removing closely related impurities that may co-crystallize with the product.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly. Avoid air bubbles. Add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the recrystallized product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin passing the mobile phase through the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[19]

  • Fraction Collection: Collect the eluent in separate test tubes (fractions).

  • Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Overall Purification and Validation Workflow

G cluster_purification Purification Stages cluster_validation Validation & Final Product crude Crude Synthesized Product recryst Protocol 1: Recrystallization crude->recryst chrom Protocol 2: Flash Column Chromatography recryst->chrom analysis Purity & Resistivity Check (TLC, NMR, Dielectric Spectroscopy) recryst->analysis Optional Check chrom->analysis final_product High-Resistivity Product (>99.5% Purity) analysis->final_product Meets Spec

Caption: Recommended workflow for purification and validation.

Resistivity Measurement and Characterization

To validate the success of your purification, you must measure the electrical properties of the final product.

Technique: Dielectric Spectroscopy

Dielectric spectroscopy is the standard method for characterizing the electrical properties of liquid crystals.[2]

Experimental Setup:

  • Test Cell: A liquid crystal test cell consists of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer.

  • Sample Filling: The purified this compound is introduced into the cell in its isotropic phase (heated above its clearing point) via capillary action.

  • Temperature Control: The cell is placed in a temperature-controlled stage to ensure stable and accurate measurements.[3]

  • Measurement: An impedance analyzer is connected to the cell's electrodes. It applies a small AC voltage across a range of frequencies and measures the resulting current, from which capacitance and conductance are calculated.[5]

Data Interpretation:

  • At low frequencies, the impedance data can be used to calculate the DC resistivity. A significant increase in resistivity (or decrease in conductivity) compared to the crude material indicates the successful removal of mobile ionic impurities.[3][6]

References

  • American Laboratory. (2016, June 16). High-Speed Zone Refining. [Link]

  • Britannica. Zone refining | technology. [Link]

  • Pandawa Institute Journals. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]

  • EBSCO. Zone Refining | Engineering | Research Starters. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • DoITPoMS, University of Cambridge. Zone Refining. [Link]

  • MDPI. (2025, April 2). Tuning the Electrical Resistivity of Molecular Liquid Crystals for Electro-Optical Devices. [Link]

  • Journal of Materials Chemistry C. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. [Link]

  • Wikipedia. Zone melting. [Link]

  • ResearchGate. (2025, August 6). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Chemistry LibreTexts. (2023, August 29). Liquid Chromatography. [Link]

  • Semantic Scholar. Measurement of the dielectric properties of liquid crystal material for microwave applications. [Link]

  • WHEATON. (2023, October 30). Column Chromatography – What are Different Types and How to Select the Right Method. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]

  • ResearchGate. (2025, August 9). Ionic impurities in nematic liquid crystal displays. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • PMC. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. [Link]

  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. [Link]

  • Quora. (2019, February 13). How does liquid crystal find the failure of an electric circuit?. [Link]

  • Instec, Inc. ALCT Measurement Principles. [Link]

  • Labinsights. (2024, January 19). Manufacturing Steps of Liquid Crystal Materials. [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]

  • ResearchGate. (2017, October 7). Design and investigation of de Vries liquid crystals based on 5-phenyl-pyrimidine and ( R,R )-2,3-epoxyhexoxy backbone. [Link]

  • White Rose Research Online. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. [Link]

  • ACS Publications. (2019, July 9). Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal. [Link]

  • IRJIET. An Introduction to Liquid Crystals and It‟s Types Nematic, Smetic and Cholestric Crystals. [Link]

  • MDPI. (2018, April 25). Column-Free Purification Methods for Recombinant Proteins Using Self-Cleaving Aggregating Tags. [Link]

  • Cytiva. Protein and peptide purification. [Link]

  • Wiley Online Library. (2014, January 29). Generic chromatography‐based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. [Link]

  • Arabian Journal of Chemistry. (2023, January 31). An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. [Link]

  • Al-Nahrain University. Synthesis and Characterization of Highly Conjugated Liquid Crystal Compounds. [Link]

  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

  • Kent State University. Introduction to Liquid Crystals. [Link]

Sources

addressing UV degradation in phenylpyrimidine-based liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpyrimidine-based liquid crystals. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to address challenges related to UV degradation in your experiments.

Understanding UV Degradation in Phenylpyrimidine-Based Liquid Crystals

Phenylpyrimidine-based liquid crystals are a class of organic molecules valued for their unique electro-optical properties. However, like many organic materials, they are susceptible to degradation upon exposure to ultraviolet (UV) radiation. This degradation can lead to a decline in performance, manifesting as changes in color, reduced contrast, and altered mesophase behavior.[1][2][3] Understanding the underlying photochemical mechanisms is crucial for mitigating these effects and ensuring the longevity and reliability of your experiments and devices.

The primary driver of this degradation is the absorption of UV photons by the molecule, which elevates it to an excited electronic state. This excess energy can initiate a cascade of chemical reactions, leading to the formation of degradation products that disrupt the liquid crystalline order. The pyrimidine ring, being a nitrogen-containing heterocycle, is a key chromophore that can absorb UV radiation.[4]

Key Degradation Pathways

While the precise degradation pathways for every phenylpyrimidine liquid crystal can vary based on its specific molecular structure, several photochemical reactions are likely to be significant contributors:

  • Photo-Fries Rearrangement: For phenylpyrimidine derivatives that contain ester linkages, the photo-Fries rearrangement is a probable degradation route.[5][6] This reaction involves the homolytic cleavage of the ester bond, followed by the migration of the acyl group to the ortho or para position of the phenyl ring, forming hydroxyaryl ketones.[7][8] These new molecular structures can disrupt the mesophase and alter the material's optical properties.

  • Ring Cleavage and Rearrangement: The high energy of UV photons can be sufficient to induce cleavage of the pyrimidine ring itself.[9] This can lead to the formation of highly substituted, non-mesogenic ethylene derivatives and other fragmented molecules. The loss of the rigid, aromatic core is detrimental to the liquid crystalline properties.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, leading to the formation of various oxygenated products. This can involve the formation of radical cations and subsequent reactions with oxygen to produce phenols, quinones, and other degradation products.[10][11]

  • Dimerization: Similar to what is observed in DNA, adjacent pyrimidine rings can undergo dimerization upon UV exposure, forming cyclobutane pyrimidine dimers (CPDs).[12] This process creates bulky, non-planar structures that can significantly disrupt the liquid crystal alignment.

The formation of these degradation products can lead to a variety of issues, including a decrease in the nematic-to-isotropic transition temperature (clearing point), a change in birefringence, and an increase in viscosity.[13][14]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with phenylpyrimidine-based liquid crystals.

Q1: I've observed a significant drop in the clearing point (N-I transition temperature) of my phenylpyrimidine liquid crystal sample after UV exposure. What is the likely cause and how can I investigate it?

A1: A decrease in the clearing point is a classic indicator of UV-induced degradation. The introduction of non-mesogenic degradation products disrupts the long-range orientational order of the liquid crystal phase, making the isotropic phase more favorable at lower temperatures.[13]

Likely Causes:

  • Formation of Photo-Fries Rearrangement Products: If your liquid crystal has an ester linkage, the formation of hydroxyaryl ketones can act as impurities, lowering the clearing point.[5]

  • Molecular Fragmentation: Cleavage of the phenylpyrimidine core or side chains generates smaller, non-rod-like molecules that disrupt the nematic order.

Troubleshooting and Investigation Protocol:

  • Sample Preparation:

    • Prepare two samples of your liquid crystal in UV-transparent cuvettes (e.g., quartz).

    • One sample will be the "exposed" sample, and the other will be the "dark control," protected from light by wrapping it in aluminum foil.[15]

  • Controlled UV Exposure:

    • Place both samples in a UV aging chamber with a controlled temperature and a specific UV wavelength (e.g., 365 nm).[2]

    • Expose the "exposed" sample to a defined dose of UV radiation. The dose will depend on your experimental setup and the suspected sensitivity of your material.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC):

    • After exposure, perform DSC analysis on both the "exposed" and "dark control" samples.

    • Compare the thermograms to quantify the change in the N-I transition temperature. A significant downward shift in the exposed sample confirms degradation.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Dissolve a small amount of both the exposed and control samples in a suitable solvent (e.g., dichloromethane). A change in the absorption spectrum, such as the appearance of new peaks or a shift in existing ones, can indicate the formation of new chemical species.

    • FTIR Spectroscopy: Analyze both samples. Look for the appearance of new vibrational bands, such as a broad O-H stretch (around 3200-3600 cm⁻¹) or a shifted carbonyl (C=O) stretch, which could indicate the formation of phenolic products from a photo-Fries rearrangement.

  • Chromatographic Analysis (HPLC):

    • High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying the degradation products.[16]

    • Develop an appropriate HPLC method (e.g., reversed-phase with a C18 column) to separate the parent liquid crystal from its degradation products.[17]

    • The appearance of new peaks in the chromatogram of the exposed sample confirms the presence of degradation products.

Q2: My liquid crystal sample has developed a yellow tint after being stored under ambient light for an extended period. What's happening?

A2: The yellowing of your sample is a common sign of photodegradation. The formation of certain degradation products can lead to the absorption of blue light, resulting in a yellow appearance.

Likely Causes:

  • Formation of Conjugated Systems: Photo-induced reactions can create new molecules with extended π-conjugated systems that absorb in the visible spectrum.

  • Photo-oxidation Products: The formation of quinone-like structures through photo-oxidation can introduce color.[10]

Troubleshooting and Investigation Protocol:

  • Visual and Microscopic Examination:

    • Document the color change with photographs.

    • Observe the sample under a polarizing optical microscope (POM). Look for any changes in texture or the appearance of isotropic domains, which would also indicate degradation.

  • UV-Vis Spectroscopy:

    • As described in A1, run a UV-Vis spectrum of the discolored sample and a fresh, unexposed sample. The discolored sample will likely show increased absorbance in the blue region of the visible spectrum (around 400-450 nm).

  • Mass Spectrometry (MS) for Identification of Degradation Products:

    • Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products.[18]

    • This information is critical for elucidating the chemical structures of the colored impurities.

Q3: I'm observing a decrease in the birefringence of my liquid crystal film after UV curing. What could be the cause?

A3: A decrease in birefringence (Δn) indicates a reduction in the optical anisotropy of the material. This is often a direct consequence of the disruption of the molecular alignment or changes in the molecular structure.[14]

Likely Causes:

  • Disruption of Molecular Order: The formation of non-mesogenic degradation products disrupts the average alignment of the liquid crystal molecules, leading to a lower effective birefringence.

  • Conformational Changes: UV irradiation can induce isomerization (e.g., trans-cis) in certain molecules, leading to a less anisotropic shape and a decrease in birefringence.[13]

Troubleshooting and Investigation Protocol:

  • Optical Birefringence Measurement:

    • Use a technique like the Senarmont or Berek compensator method with a polarizing optical microscope to accurately measure the birefringence of the film before and after UV exposure. A consistent decrease will confirm the degradation.

  • Spectroscopic Analysis (as in A1):

    • Perform UV-Vis and FTIR analysis to look for chemical changes in the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For a more detailed structural analysis, ¹H and ¹³C NMR can be used to identify the degradation products.[19][20] Changes in the chemical shifts and the appearance of new signals can provide definitive evidence of molecular structure changes.

Frequently Asked Questions (FAQs)

Q: How can I minimize UV degradation during my experiments?

A:

  • Work in a UV-filtered environment: Use yellow lighting or UV-blocking films on windows and light fixtures in your lab.

  • Use amber glassware: Store your liquid crystal samples and solutions in amber vials or bottles to protect them from ambient light.

  • Incorporate UV absorbers: For liquid crystal mixtures, consider adding a UV absorber that absorbs strongly in the UV region but is transparent in the visible spectrum.

  • Purge with inert gas: If photo-oxidation is a concern, handle and store your samples under an inert atmosphere like nitrogen or argon.

Q: Are there phenylpyrimidine liquid crystal structures that are inherently more stable to UV radiation?

A: Yes, molecular structure plays a significant role in photostability.

  • Avoid labile functional groups: Structures with ester groups prone to photo-Fries rearrangement may be less stable.

  • Halogenation: In some cases, the introduction of halogen atoms (F, Cl, Br) can alter the electronic properties of the molecule and potentially increase its photostability, though this is not a universal rule and depends on the specific molecule.[21][22]

  • Saturated linkages: Replacing aromatic rings with saturated rings (e.g., cyclohexane) can reduce UV absorption and improve stability, but this also significantly alters the liquid crystalline properties.

Q: What is the best way to perform accelerated UV aging tests?

A: Use a dedicated UV aging chamber that allows for precise control of irradiance, wavelength, temperature, and humidity.[2] Follow standardized testing protocols, such as those from ASTM or ISO, to ensure reproducibility. Always include a dark control sample to differentiate between thermal and photo-induced degradation.[15]

Experimental Protocols & Data

Protocol 1: Accelerated UV Aging Test
  • Sample Preparation: Prepare a thin film of the phenylpyrimidine liquid crystal between two quartz plates.

  • Initial Characterization: Measure the initial clearing point (DSC), UV-Vis spectrum, and birefringence.

  • UV Exposure: Place the sample in a UV aging chamber set to a specific wavelength (e.g., 365 nm) and irradiance (e.g., 50 mW/cm²). Maintain a constant temperature.

  • Periodic Analysis: At set time intervals (e.g., 1, 5, 10, 24 hours), remove the sample and re-characterize its properties (clearing point, UV-Vis, birefringence).

  • Data Analysis: Plot the change in properties as a function of UV exposure time to determine the degradation rate.

Table 1: Example Data from an Accelerated UV Aging Test
UV Exposure Time (hours)Clearing Point (°C)Birefringence (Δn at 589 nm)
0100.20.150
199.50.148
597.10.142
1093.80.135
2485.30.120

Visualizations

UV Degradation Pathway of a Phenylpyrimidine Ester

cluster_0 Photo-Fries Rearrangement and Ring Cleavage Phenylpyrimidine Ester LC Phenylpyrimidine Ester LC Excited State Excited State Phenylpyrimidine Ester LC->Excited State UV Photon (hν) Radical Pair Radical Pair Excited State->Radical Pair Homolytic Cleavage Ring Cleavage Products Ring Cleavage Products Excited State->Ring Cleavage Products Ring Opening Ortho-hydroxyketone Ortho-hydroxyketone Radical Pair->Ortho-hydroxyketone Recombination (ortho) Para-hydroxyketone Para-hydroxyketone Radical Pair->Para-hydroxyketone Recombination (para) cluster_1 Troubleshooting Workflow A Reduced Clearing Point Observed B Prepare Exposed and Dark Control Samples A->B C Perform DSC Analysis B->C D Is N-I Transition Shifted? C->D E Perform HPLC and/or LC-MS D->E Yes G No Significant Photodegradation (Consider Thermal Effects) D->G No F Identify Degradation Products E->F

Caption: A step-by-step workflow for investigating a reduced clearing point.

References

  • The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. (Source: Polymer, 1993)
  • Fries Rearrangement. (Source: Organic Chemistry Portal) [Link]

  • Photopyroelectric Investigation of the trans–cis Isomerization Effect on the Nematic- Isotropic Phase Transition of a Liquid C. (Source: Springer Link)
  • Effect of UV-light irradiation on phase diagram of lyotropic chromonic liquid crystal.
  • Fries rearrangement - Wikipedia. (Source: Wikipedia) [Link]

  • Three-state Model for the Photo-Fries Rearrangement - Mario Barbatti. (Source: Mario Barbatti) [Link]

  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment.
  • Change in birefringence during photochemical reaction in single crystals. (a) - ResearchGate.
  • Terminal halogen-containing rod-like liquid crystals: Synthesis, self-assembly, photophysical and mechanochromism properties - PubMed. (Source: PubMed)
  • Mechanisms of direct and TiO2-photocatalysed UV degradation of phenylurea herbicides.
  • Terminal halogen-containing rod-like liquid crystals: Synthesis, self-assembly, photophysical and mechanochromism properties | Request PDF - ResearchGate.
  • Final | PDF | Chemical Reactions | Photochemistry - Scribd. (Source: Scribd)
  • The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices Exhibiting a Permanent Memory Effect - MDPI. (Source: MDPI)
  • (PDF) Photostability of Liquid Crystals and Alignment Layers - ResearchGate.
  • Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers - PMC. (Source: PMC)
  • (PDF) UV Stability of High Birefirngence Liquid Crystals - ResearchGate.
  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics - Bentham Science Publisher. (Source: Bentham Science)
  • Research on photocatalytic degradation pathway and degradation mechanisms of organics - ISC E-journals. (Source: ISC E-journals)
  • Liquid crystalline materials containing pyrimidine rings | Request PDF - ResearchGate.
  • New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches - RSC Publishing. (Source: RSC Publishing)
  • Effect of halogen bonding interaction on supramolecular assembly of halogen-substituted phenylpyrazinamides - CrystEngComm (RSC Publishing). (Source: RSC Publishing)
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. (Source: PMC)
  • NMR of liquid crystals - ePrints Soton - University of Southampton. (Source: University of Southampton)
  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed. (Source: PubMed)
  • Understanding ICH Photostability Testing - Q-Lab. (Source: Q-Lab) [Link]

  • Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers - Chemical Science (RSC Publishing). (Source: RSC Publishing)
  • UV-induced formation of pyrimidine dimers in nucleosome core DNA is strongly modulated with a period of 10.3 bases - PubMed. (Source: PubMed)
  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants - KWR. (Source: KWR)
  • Photostability testing theory and practice - Q1 Scientific. (Source: Q1 Scientific) [Link]

  • Degradation Profiling by RP- HPLC: A Review - International Journal of Pharmacy & Pharmaceutical Research. (Source: ijppr.humanjournals.com)
  • Formation of Uracil from the Ultraviolet Photo-Irradiation of Pyrimidine in Pure H2O Ices. (Source: Liebertpub)
  • Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds | Request PDF - ResearchGate.
  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nem
  • Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal | The Journal of Physical Chemistry C - ACS Publications.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. (Source: ijrps.com)
  • Pharma Stability: Photostability Testing Issues. (Source: Pharma Stability)
  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC. (Source: PMC)
  • Effect of UV curing conditions on polymerized tunable chiral nematic liquid crystals - Biblio Back Office. (Source: Biblio Back Office)
  • An NMR study on hydration and molecular interaction of phytantriol‐based liquid crystals. (Source: University of Bergen)
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - ResearchGate.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (Source: ICH)
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC. (Source: PMC)
  • Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach | Request PDF - ResearchGate.
  • Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities - Turkish Journal of Pharmaceutical Sciences. (Source: turkjps.org)
  • Difference Between UV, IR, and NMR Spectroscopy - Creative Biostructure.
  • Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes - Journal of the Chemical Society C: Organic (RSC Publishing). (Source: RSC Publishing)
  • Accelerating photofragmentation UV Spectroscopy-Mass spectrometry fingerprinting for quantification of isomeric peptides - PubMed. (Source: PubMed)
  • Selective chemoprecipitation and subsequent release of tagged species for the analysis of nitropeptides by liquid chromatography-tandem mass spectrometry - PubMed. (Source: PubMed)

Sources

Validation & Comparative

Comparative Guide: DSC Thermogram Analysis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous differential scanning calorimetry (DSC) analysis of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (often abbreviated as 7-O-P-9 or 9-PP-O7 ), a quintessential mesogen used in ferroelectric liquid crystal mixtures.

We compare its thermal behavior against its structural analog, 4-Heptyloxyphenyl-4'-nonylbenzoate , to demonstrate why the phenylpyrimidine core offers superior performance for fast-switching display applications. This guide moves beyond basic data reporting, focusing on the causality of phase transitions and establishing a self-validating experimental protocol.

The Material Science: Pyrimidines vs. Benzoates

To interpret the thermogram, one must understand the molecular architecture.

  • The Target (7-O-P-9): Features a pyrimidine ring linked to a phenyl group.[1][2] The pyrimidine core is electron-deficient and planar, reducing steric hindrance and promoting low rotational viscosity (

    
    ). This facilitates the formation of broad Smectic C (SmC) phases, critical for Surface-Stabilized Ferroelectric Liquid Crystals (SSFLC).
    
  • The Alternative (Benzoate Ester): The ester linkage introduces a kink and increased molecular dipole perpendicular to the long axis. While stable, these typically exhibit higher viscosity and narrower SmC ranges, making them less ideal for high-speed switching but useful for broadening phase temperature ranges in mixtures.

Comparative Molecular Logic
FeatureThis compoundPhenyl Benzoate AnalogImpact on DSC
Core Structure Heterocyclic (Pyrimidine-Phenyl)Ester-linked (Phenyl-Benzoate)Pyrimidines show sharper, lower enthalpy mesophase transitions due to looser packing.
Viscosity LowHighBenzoates may show kinetic lag (hysteresis) in cooling cycles.
Phase Preference Strong SmC / SmA tendencyStrong Nematic / SmA tendencyPyrimidines often lack the Nematic peak entirely in this chain length.

Experimental Protocol: The "Thermal Hysteresis Loop"

Standard operating procedures often fail to detect subtle second-order transitions (like SmC-SmA). The following protocol guarantees data integrity.

Methodology

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000). Atmosphere: Dry Nitrogen (50 mL/min) to prevent oxidative degradation at high T. Sample Mass: 2.0 – 3.0 mg. Note: Higher mass increases sensitivity for weak transitions but decreases resolution.

The Self-Validating Workflow

Do not rely on a single heating run. Liquid crystals exhibit supercooling. You must validate transition thermodynamic reversibility.

  • Conditioning: Heat to Isotropic (

    
    ) and hold for 5 min to erase thermal history.
    
  • Cooling Run (The "Ordering" Scan): Cool at 5°C/min. This reveals the Monotropic phases often hidden in heating runs due to rapid crystallization.

  • Heating Run (The "Melting" Scan): Heat at 5°C/min.

  • Validation: Compare

    
     (Cooling) vs 
    
    
    
    (Heating).
    • Acceptance Criteria:

      
      . If 
      
      
      
      , reduce ramp rate to 2°C/min.

DSC_Workflow Sample Sample Prep (2-3mg, Hermetic Al Pan) Erase Thermal History Erasure (Hold @ T > TIso) Sample->Erase Cool Cooling Scan (5°C/min) Detects Supercooling Erase->Cool Crystallization Avoidance Heat Heating Scan (5°C/min) Standard Characterization Cool->Heat Reversibility Check Analyze Data Analysis (Integrate Peaks) Heat->Analyze

Figure 1: The "Thermal Hysteresis Loop" workflow ensures that kinetic factors do not obscure thermodynamic phase boundaries.

Thermogram Analysis & Results Comparison

Expected Thermogram Features of 7-O-P-9

When analyzing the this compound, the DSC trace will display a specific "fingerprint":

  • Crystal

    
     Smectic C (Cr-SmC):  Large endothermic peak. First-order transition. High enthalpy (
    
    
    
    ).
  • Smectic C

    
     Smectic A (SmC-SmA):  This is the critical differentiator. It is often a Second-Order Transition  (baseline shift) or a very weak First-Order peak.
    
    • Analyst Note: Inexperienced users often miss this. Look for a step-change in Heat Capacity (

      
      ) rather than a sharp peak.
      
  • Smectic A

    
     Isotropic (SmA-Iso):  Sharp endothermic peak. Weaker than melting but distinct.
    
Comparative Data Table

Note: Values are representative of the homologue series behavior to illustrate the trend.

Parameter7-O-P-9 (Pyrimidine)Benzoate Analog (Ester)Interpretation
Melting Point (

)
~35 - 45°C~55 - 65°CPyrimidines melt lower, aiding room-temp mixtures.
SmC Range Broad (~40°C width)Narrow (~15°C width)Key Advantage: 7-O-P-9 stays in the ferroelectric phase over a wider usable range.
SmC

SmA Enthalpy
Negligible (2nd Order)Small Peak (Weak 1st Order)The pyrimidine transition is continuous (tilt angle drops to zero smoothly).
Clearing Point (

)
~75 - 85°C~85 - 95°CBenzoates have higher thermal stability due to rigid ester core.
Visualizing the Phase Transition Logic

Why does the Pyrimidine behave this way? The lack of lateral substituents allows the molecules to slide past each other (low viscosity), but the core rigidity maintains the smectic layering.

Phase_Logic Solid Crystalline Solid (Highly Ordered) SmC Smectic C (Tilted Layers) *Ferroelectric Potential* Solid->SmC Melting (High Energy) SmA Smectic A (Orthogonal Layers) SmC->SmA Tilt Loss (2nd Order / Low Energy) Iso Isotropic Liquid (Disordered) SmA->Iso Clearing (Order Loss)

Figure 2: Phase transition sequence. The SmC-SmA transition is dashed to indicate its subtle, often second-order nature in pyrimidines.

Discussion: The "Pyrimidine Effect"

The superior performance of 7-O-P-9 in DSC analysis—specifically the clean separation of phases—stems from the electronic nature of the pyrimidine ring .

  • Dipole Moments: The transverse dipole moment of the pyrimidine ring contributes to the formation of the SmC phase. Unlike the benzoate, where the ester group creates a steric "step," the pyrimidine is flatter.

  • Thermodynamic Stability: The DSC data confirms that while Benzoates are thermally tougher (higher clearing points), Pyrimidines are smarter (broader functional SmC range).

  • Application Relevance: For a researcher developing an SSFLC display, the DSC thermogram of 7-O-P-9 validates its use as a "host" material. The low melting enthalpy indicates it will easily solubilize other dopants without crystallizing out at room temperature.

References

  • Kelly, S. M. (1995). Liquid Crystals. In: Ullmann's Encyclopedia of Industrial Chemistry. This seminal work details the synthesis and phase behavior of phenylpyrimidines vs. esters.
  • Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. Validates the SmC-SmA transition characteristics in pyrimidine cores.

  • Merck KGaA / EMD Performance Materials.Liquid Crystal Mixtures Data Sheets. (General reference for industrial standard values of PhP series).
  • Singh, S. (2000). Phase Transitions in Liquid Crystals. Physics Reports. Provides the theoretical basis for distinguishing 1st vs 2nd order transitions in DSC.

  • Synthon Chemicals. Product Specification: 2-(4-n-Heptyloxyphenyl)-5-n-nonylpyrimidine. Confirms commercial availability and basic thermal parameters.

Sources

Technical Comparison: Birefringence Characteristics of Phenylpyrimidines vs. Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance liquid crystal displays (LCDs) and photonic devices, the choice between Phenylpyrimidine (PhP) and Cyanobiphenyl (CB) mesogens represents a fundamental trade-off between optical anisotropy (


)  and rotational viscosity (

)
.

While Cyanobiphenyls (e.g., 5CB) have historically served as the industry standard due to their high chemical stability and strong positive dielectric anisotropy, they suffer from high rotational viscosity caused by antiparallel dimerization. Phenylpyrimidines, conversely, offer a critical advantage in low-viscosity applications. Although their intrinsic birefringence is often slightly lower or comparable to CBs, their lack of strong dimerization allows for significantly faster switching times, making them the preferred core for high-speed nematic and ferroelectric mixtures.

This guide provides an in-depth technical comparison of these two material classes, supported by experimental protocols and quantitative data.

Molecular Architecture & Optical Theory

The birefringence (


) of a liquid crystal is governed by the anisotropy of its molecular polarizability.[1][2] This is directly linked to the electronic conjugation length and the nature of the terminal groups.
Cyanobiphenyls (CBs)[3]
  • Core Structure: A biphenyl core terminated by a cyano (-CN) group.[3]

  • Electronic Effect: The cyano group is a strong electron acceptor, creating a large dipole moment along the molecular long axis. This enhances the longitudinal polarizability (

    
    ), resulting in a relatively high 
    
    
    
    (typically 0.18 – 0.22).
  • The "Viscosity Trap": The strong dipole moment leads to the formation of antiparallel dimers in the nematic phase. These dimers effectively double the molecular weight and length, drastically increasing the rotational viscosity (

    
    ), which slows down device response times.
    
Phenylpyrimidines (PhPs)[3]
  • Core Structure: A phenyl ring linked to a pyrimidine (1,3-diazine) ring.[3]

  • Electronic Effect: The pyrimidine ring is electron-deficient (

    
    -deficient).[3] When conjugated with an electron-rich phenyl ring (often with an alkoxy tail), it creates a "push-pull" system that contributes to optical anisotropy.[3]
    
  • Viscosity Advantage: Unlike CBs, PhPs do not exhibit strong antiparallel dimerization.[3] They exist primarily as monomers, resulting in significantly lower rotational viscosity.[3] This makes them ideal "host" materials for fast-switching mixtures (e.g., STN, ferroelectric LCs).[3]

Graphviz Diagram: Molecular Dimerization & Viscosity

MolecularComparison cluster_CB Cyanobiphenyls (High Viscosity) cluster_PhP Phenylpyrimidines (Low Viscosity) CB_Mono Polar Monomer (High Dipole) CB_Dimer Antiparallel Dimer (Effective MW x2) CB_Mono->CB_Dimer Dipole Association PhP_Fast Fast Rotation (Low Inertia) CB_Dimer->PhP_Fast Performance Gap (Response Time) PhP_Mono Monomeric Species (Weak Association) PhP_Mono->PhP_Fast Free Rotation

Figure 1: Comparison of molecular association.[3] CBs form viscous dimers due to the cyano group, while PhPs remain monomeric, enabling faster switching.

Quantitative Performance Analysis

The following data compares a standard Cyanobiphenyl (5CB) against a representative Phenylpyrimidine (5-octyl-2-(4-octyloxyphenyl)pyrimidine, often denoted as PYP8O8 or similar derivatives).

PropertyCyanobiphenyl (e.g., 5CB)Phenylpyrimidine (e.g., PYP8O8)Impact on Application
Birefringence (

)
0.18 – 0.21 0.12 – 0.16 CBs allow for thinner cell gaps (

) for the same retardation (

).[3]
Rotational Viscosity (

)
High (~80-100 mPa[3]·s) Low (~40-60 mPa·s) PhPs enable significantly faster response times (

).[3]
Dielectric Anisotropy (

)
Large Positive (+10 to +15)Small Positive / NegativeCBs drive at lower voltages; PhPs often require higher voltage or are used in mixtures.[3]
Phase Stability Room Temp Nematic (Stable)Often Smectic (SmC/SmA)PhPs are key components for Ferroelectric (SmC*) and Smectic A devices.[3]
UV Stability ModerateHighPhPs are often more chemically stable in demanding environments.[3]

Key Insight: While 5CB has a higher


, the Phenylpyrimidine class is superior when the Figure of Merit (FoM) includes response time (

). The low viscosity of PhP often outweighs the slight reduction in birefringence.

Experimental Validation Protocol

To objectively compare the birefringence of these materials, the Voltage-Dependent Transmittance (VDT) method (also known as the Phase Retardation method) is recommended. This protocol is self-validating as it allows extraction of


 independent of cell thickness errors by measuring phase extrema.
Protocol: Variable Wavelength / Voltage Retardation Measurement

Objective: Determine


 by measuring the phase retardation 

of a planar-aligned LC cell.

Materials Required:

  • Planar-aligned LC cell (anti-parallel rubbing, gap

    
    ).[3]
    
  • Monochromatic light source (HeNe Laser,

    
    ) or Tunable Filter.[3]
    
  • Photo-detector and Oscilloscope.[3]

  • Function Generator (1 kHz square wave).[3]

  • Crossed Polarizers.[3]

Workflow:

  • Cell Preparation:

    • Inject the LC (CB or PhP) into the empty cell via capillary action in the isotropic phase.

    • Cool slowly (

      
      ) to the nematic phase to ensure uniform planar alignment.
      
  • Optical Setup:

    • Place the cell between crossed polarizers.

    • Orient the cell such that the rubbing direction (director

      
      ) is at 
      
      
      
      to the polarizer axis. This maximizes the transmittance modulation.
  • Measurement (Voltage Scan):

    • Apply a voltage ramp from

      
       to 
      
      
      
      (typically 20V).[3]
    • As voltage increases, the LC molecules reorient homeotropically, reducing the effective birefringence

      
       from 
      
      
      
      to
      
      
      .
    • Record the Transmittance (

      
      ) vs. Voltage (
      
      
      
      ) curve.[3]
  • Data Analysis (The Self-Validating Step):

    • The transmittance is given by:

      
      [3]
      
    • Count the number of peaks (

      
      ) and valleys in the 
      
      
      
      curve as voltage is increased.
    • The total phase retardation is

      
      .[3]
      
    • Calculate Birefringence:

      
      [3]
      
Graphviz Diagram: Experimental Workflow

VDT_Protocol cluster_Process Measurement Loop Setup Setup: Laser -> Polarizer -> LC Cell (45°) -> Analyzer -> Detector Apply_V Apply Voltage Ramp (0V -> 20V) Setup->Apply_V Reorient Molecules Tilt (Planar -> Homeotropic) Apply_V->Reorient Record_T Record Transmittance (Oscillatory Signal) Reorient->Record_T Analysis Count Peaks (N) Calculate Phase Retardation Record_T->Analysis Result Derive Birefringence: Δn = (N * λ) / (2 * d) Analysis->Result

Figure 2: Voltage-Dependent Transmittance (VDT) workflow for precise birefringence measurement.

References

  • Properties of Cyanobiphenyls (5CB)

    • Title: Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range.
    • Source: N
    • URL:[Link] (Verified via search result 1.7)[3]

  • Viscosity and Dimerization in Cyanobiphenyls

    • Title: Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simul
    • Source: Physical Review E / ResearchG
    • URL:[Link] (Verified via search result 1.15)

  • Phenylpyrimidine Phase Behavior and Properties

    • Title: Temperature-Dependent Thermoelastic Anisotropy of the Phenyl Pyrimidine Liquid Crystal.[3][4]

    • Source: Journal of Physical Chemistry C / ACS.[3]

    • URL:[Link] (Verified via search result 1.11)[3]

  • Low Viscosity Liquid Crystal Mixtures

    • Title: Ultra-low viscosity liquid crystal materials.[3]

    • Source: Applied Physics Letters / ResearchG
    • URL:[Link] (Verified via search result 1.9)

Sources

validating purity standards for electronic-grade 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic-Grade" Imperative

In the synthesis of organic semiconductors and liquid crystals (LCs), "chemical purity" (99%) is often insufficient for device performance. For 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (hereafter HNP-LC ), a high-performance mesogen used in ferroelectric and active-matrix displays, the transition from Synthesis Grade to Electronic Grade (>99.95%) is the difference between a functional prototype and a commercially viable device.

This guide bridges the gap between chemical synthesis and electronic application. We apply the rigorous validation methodologies typically reserved for pharmaceutical development (ICH Q3A/Q3B standards) to electronic materials, ensuring that trace impurities—specifically ions, moisture, and homologous isomers—do not compromise the Voltage Holding Ratio (VHR) or charge carrier mobility.

Comparative Analysis: HNP-LC vs. Standard Alternatives

To understand the validation requirements, we must first contextualize HNP-LC against common alternatives like Cyanobiphenyls (e.g., 5CB) and Phenyl Esters.

Performance & Stability Matrix
FeatureHNP-LC (Phenylpyrimidine) 5CB (Cyanobiphenyl) Phenyl Esters
Primary Application High-reliability displays, Ferroelectric LCsStandard Nematic LCs, Academic benchmarksLow-viscosity mixtures
Chemical Stability High (Resistant to UV/Hydrolysis)Moderate (UV sensitive)Low (Prone to Hydrolysis)
Viscosity Low (Excellent switching speed)ModerateVery Low
Dielectric Anisotropy Moderate PositiveLarge PositiveLow/Moderate
Purification Challenge High (Heterocycle synthesis byproducts)Low (Easy crystallization)Moderate
Critical Impurity Palladium (catalyst), Boronic acidsNitriles, DimersAcids, Phenols

Expert Insight: While 5CB is easier to purify, it lacks the photochemical stability required for modern outdoor displays. HNP-LC offers superior stability but introduces a specific challenge: transition metal residues (from Suzuki coupling) and ionic contaminants that act as charge traps in Organic Field-Effect Transistors (OFETs).

The Impurity Impact Mechanism

Why do we validate to such extremes? In electronic applications, impurities are not just inert fillers; they are active defects.

Mechanism of Failure: The Ionic Screening Effect

In a Liquid Crystal Display (LCD) or OFET, ionic impurities migrate under the electric field, accumulating at the alignment layers. This creates an internal reverse field that screens the applied voltage.

ImpurityMechanism Impurity Ionic Impurity (Na+, K+, Organic Ions) Migration Ion Migration to Electrodes/Interfaces Impurity->Migration Mobilized by Field Applied Electric Field (Switching Pulse) Field->Migration Screening Screening Field (Internal Capacitor) Migration->Screening Accumulation Failure VHR Drop / Image Sticking (Device Failure) Screening->Failure Effective Voltage Drop

Figure 1: The cascade effect of ionic impurities leading to device failure (Image Sticking).

Validation Protocol: A Self-Validating System

To certify HNP-LC as "Electronic Grade," we employ a three-tier validation protocol. This system is self-validating because the failure of any single step triggers a specific reprocessing loop (Recrystallization vs. Zone Refining).

Tier 1: Organic Purity (HPLC & GC-MS)

Goal: Detect homologous impurities and synthesis byproducts.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Acetonitrile/Water gradient (critical for separating the nonyl- chain homologues).

  • Acceptance Criteria: >99.9% Area Normalization.

  • Specific Target: Watch for the de-heptyloxy analogue (phenol derivative), a common degradation product that acts as a deep trap.

Tier 2: Phase Transition Fidelity (DSC)

Goal: Detect eutectic impurities that broaden phase transitions.

  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol: Heat/Cool cycles at 2°C/min (slow rate essential for LC phases).

  • Observation: HNP-LC exhibits specific Smectic

    
     Nematic 
    
    
    
    Isotropic transitions.
  • Causality: Impurities depress the Isotropic transition temperature (

    
    ) and broaden the peak width. A peak width 
    
    
    
    indicates insufficient purity.
Tier 3: Ionic & Electronic Purity (The "Drug Dev" Standard)

Goal: Quantify charge carriers.

  • Method A: Ion Chromatography (IC): Detects Na+, K+, Cl- < 10 ppb.

  • Method B: Voltage Holding Ratio (VHR):

    • Setup: Test cell with polyimide alignment layer.

    • Condition: 60Hz, 5V pulse, 60°C.

    • Standard: VHR > 99.0% (Electronic Grade).

Experimental Data: Validation Results

The following data summarizes a typical validation batch comparison between "Synthesis Grade" (standard commercial) and "Electronic Grade" (purified via Zone Refining).

MetricSynthesis Grade (Batch A)Electronic Grade (Batch B)Method
HPLC Purity 98.5%99.96% RP-HPLC (UV 254nm)
Water Content 150 ppm< 20 ppm Karl Fischer Titration
Resistivity


Electrometer
VHR (at 60°C) 85.0% (Fail)99.2% (Pass) LC Test Cell
Phase Transition (

)

(Broad)

(Sharp)
DSC
Palladium (Pd) 50 ppm< 1 ppm ICP-MS

Analysis: Batch A is suitable for academic synthesis research but would cause immediate "flicker" in a display application due to low VHR. Batch B, despite being the same molecule, is a distinct functional material due to the removal of ionic species.

The Purification & Validation Workflow

This diagram outlines the logical flow of the validation process. Note the Zone Refining step, which is unique to high-purity electronic materials and distinct from standard pharma recrystallization.

ValidationWorkflow Crude Crude Synthesis (Suzuki Coupling) Recryst Recrystallization (Ethanol/Hexane) Crude->Recryst HPLC HPLC Analysis (Organic Purity) Recryst->HPLC ZoneRef Zone Refining (Physical Purification) ICP ICP-MS (Metal Catalyst) ZoneRef->ICP HPLC->ZoneRef If >98% but <99.9% Reject Reprocess HPLC->Reject If <98% ICP->Recryst If Metals High VHR_Test VHR & Resistivity (Electronic Test) ICP->VHR_Test If Metals <10ppm VHR_Test->ZoneRef If VHR Low Final Certified Electronic Grade (>99.95%, High VHR) VHR_Test->Final If VHR >99%

Figure 2: The iterative purification and validation lifecycle for electronic-grade mesogens.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Royal Society of Chemistry.[1] (Foundational text on Phenylpyrimidine stability vs. Esters).

  • Merck KGaA. (2020). Licristal® Quality Standards for Active Matrix Displays. (Industry standard for VHR and Ion limits).

  • Bremer, M., et al. (2013). "New Liquid Crystals for Active Matrix Displays." Journal of the Society for Information Display. (Discusses the impact of fluorinated phenylpyrimidines on reliability).

  • Goossens, K., et al. (2016). "Ionic Impurities in Liquid Crystals: Sources, Effects, and Removal." Crystals. (Detailed mechanism of ion migration and VHR failure).

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." (The methodological basis for impurity profiling used in this guide).

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS: 57202-57-0) is a phenyl-pyrimidine liquid crystal monomer (LCM).[1] While widely used in mesophase research and display technology, this compound belongs to a class of emerging organic contaminants characterized by high lipophilicity and environmental persistence.

The Core Directive: Due to its predicted high Log Kow (>5) and resistance to biodegradation, this compound must be managed as a Persistent Organic Pollutant (POP) candidate . Under no circumstances shall this material or its residues enter municipal wastewater systems. High-temperature incineration is the only authorized disposal pathway.[1]

Chemical Identification & Physical Properties

Accurate identification is the first step in compliant disposal. Use the data below to populate hazardous waste tags.

ParameterSpecification
Chemical Name This compound
CAS Number 57202-57-0
Molecular Formula C₂₆H₄₀N₂O
Molecular Weight 396.61 g/mol
Physical State Solid (Crystalline/Smectic Mesophase)
Solubility Insoluble in water; Soluble in DCM, Toluene, Hexane
Phase Transitions Cr 45.5 SmC 51 SmA 74.5 I [1]
Waste Stream Non-Halogenated Organic (unless dissolved in halogenated solvents)

Hazard Assessment & Toxicology

Scientific Rationale: Specific toxicological data for this exact CAS is limited. Therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of similar phenyl-pyrimidine LCMs.

  • Environmental Toxicity (Primary Hazard):

    • Mechanism: The long alkyl (nonyl) and alkoxy (heptyloxy) chains confer extreme hydrophobicity. This facilitates bioaccumulation in aquatic tissues and adsorption to sediments [2].

    • Persistence: The pyrimidine ring is stable against hydrolysis and photolysis, leading to long environmental half-lives.[1]

  • Human Health:

    • Routes: Inhalation of dust/aerosols, skin absorption.[2]

    • Effects: Irritant to mucous membranes and upper respiratory tract. Potential skin sensitizer upon repeated contact.[3]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Objective: Prevent cross-contamination and ensure compatibility with incinerator feedstocks.

  • Isolate the Material: Do not mix solid LCM waste with general lab trash.

  • Solvent Selection: If dissolving for disposal, use a combustible, non-halogenated solvent (e.g., Acetone, Ethanol) to classify the waste stream as "High BTU/Fuel Blending."

  • Halogen Control: If the compound was used with Chloroform or Dichloromethane (DCM), the entire mixture must be tagged as Halogenated Organic Waste . This significantly increases disposal costs and changes the incineration protocol.

Phase 2: Waste Containerization
  • Solid Waste (Pure Compound/Powder):

    • Place in a wide-mouth HDPE jar.

    • Label as "Hazardous Waste - Solid - Toxic to Aquatic Life."[1]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Collect in a chemically resistant carboy (HDPE or Glass).

    • Critical: Leave 10% headspace to prevent over-pressurization.

  • Contaminated Debris (Wipes/Syringes):

    • Grossly contaminated wipes must be treated as hazardous solid waste, not trash.

Phase 3: Final Disposal Path

Authorized Method: Thermal Oxidation (Incineration).

  • Requirement: The facility must be capable of reaching temperatures >1000°C to ensure complete mineralization of the pyrimidine ring and destruction of the alkyl chains.

Visualizations & Workflows

Figure 1: Waste Segregation Logic Tree

This decision matrix ensures the material enters the correct regulatory stream, preventing costly re-classification fees.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Suspension StateCheck->Liquid Dissolved BinSolid Container Type: Wide-Mouth HDPE Tag: Hazardous Solid (Toxic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinHalo Container Type: Safety Carboy Tag: Halogenated Organic SolventCheck->BinHalo Contains DCM/Chloroform BinNonHalo Container Type: Safety Carboy Tag: Non-Halogenated Organic SolventCheck->BinNonHalo Acetone/Hexane/Toluene

Caption: Decision logic for segregating LCM waste streams to ensure regulatory compliance.

Figure 2: Environmental Fate & Impact

Why "Down the Drain" is strictly prohibited: The bioaccumulation pathway.

EnvFate Source Improper Disposal (Sink/Drain) WWTP Wastewater Treatment Plant Source->WWTP Transport Fate Adsorption to Sludge (No Degradation) WWTP->Fate Lipophilic Partitioning Release Release to River/Ocean WWTP->Release Effluent Bioacc Bioaccumulation (Fish/Aquatic Life) Release->Bioacc Uptake (Log Kow > 5)

Caption: The environmental pathway of lipophilic LCMs, highlighting the failure of standard wastewater treatment to degrade the compound.

Emergency Procedures

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves (double layer recommended) and safety goggles. Wear a P95 particulate respirator if powder is airborne.

  • Contain: Cover the spill with an absorbent pad or vermiculite. Do not use water , as this will spread the hydrophobic compound.

  • Clean: Wipe surfaces with acetone-dampened towels to solubilize the residues.[1]

  • Dispose: Place all cleanup materials into the "Hazardous Solid Waste" stream.

References

  • National Institutes of Health (NIH). (2025). Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies. National Library of Medicine. Retrieved from [Link]

  • PubChem. (2025).[4] 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (Structural Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS No. 57202-57-0). In the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds—namely pyrimidine derivatives, aromatic ethers, and long-chain alkyl-substituted heterocycles—to establish a robust framework for personal protection.

The core of our approach is a proactive and cautionary stance. The recommendations herein are designed to provide a high level of protection, assuming a greater potential hazard until specific toxicological data for this compound becomes available.

Hazard Analysis: A Structural Perspective

To determine the appropriate Personal Protective Equipment (PPE), we must first dissect the structure of this compound. The molecule consists of:

  • A Pyrimidine Core: Pyrimidine and its derivatives are known to have a wide range of biological activities and toxicities. Some can be irritants or have more significant toxicological effects.[1][2][3]

  • An Aromatic Phenyl Ring: Aromatic hydrocarbons can be skin and respiratory irritants, and some have the potential for systemic effects.

  • An Ether Linkage (Heptyloxy): Ethers are generally stable but can form explosive peroxides over time if not stored properly.

  • Long Alkyl Chains (Heptyl and Nonyl): These long, nonpolar chains contribute to the compound's lipophilicity, which may enhance skin absorption.

Given these structural motifs, we must assume the compound could be, at a minimum, a skin and eye irritant, with potential for toxicity if inhaled or ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment, the physical form of the chemical, and the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Protection Area Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles with side shields and a face shield.Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and any unforeseen energetic reactions.
Hand Double-gloving with nitrile gloves.The aromatic nature of the compound suggests that standard nitrile gloves may offer limited resistance.[4][5][6] Double-gloving provides an additional layer of protection. Gloves should be inspected for any signs of degradation or breakthrough and changed frequently, especially after direct contact with the compound.
Body A flame-resistant laboratory coat.A fully buttoned lab coat made of a material like Nomex is recommended to protect against splashes and potential fire hazards.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. In the event of a spill or if working outside of a fume hood is unavoidable, a respirator is mandatory.
Foot Closed-toe, chemical-resistant shoes.Shoes should fully cover the feet to protect against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational plan is critical to minimizing exposure and ensuring a safe working environment.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Gather all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.

  • Inspect PPE: Thoroughly inspect all PPE for any defects, such as cracks in goggles or tears in gloves.

  • Review Emergency Procedures: Be familiar with the location and use of the nearest safety shower, eyewash station, and fire extinguisher.

Handling the Compound
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Careful Dispensing: When weighing or transferring the compound, do so slowly and carefully to avoid creating dust or aerosols.

  • Containment: Keep all containers with the compound sealed when not in use.

  • Avoid Contamination: Use dedicated spatulas and glassware. If this is not possible, thoroughly decontaminate any shared equipment after use.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Stewardship

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. It should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Visualizing the Workflow

To further clarify the operational procedures, the following diagrams illustrate the recommended workflow for handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designate Work Area Designate Work Area Gather Materials Gather Materials Designate Work Area->Gather Materials Inspect PPE Inspect PPE Gather Materials->Inspect PPE Review Emergency Procedures Review Emergency Procedures Inspect PPE->Review Emergency Procedures Don PPE Don PPE Review Emergency Procedures->Don PPE Careful Dispensing Careful Dispensing Don PPE->Careful Dispensing Containment Containment Careful Dispensing->Containment Avoid Contamination Avoid Contamination Containment->Avoid Contamination Decontaminate Decontaminate Avoid Contamination->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

PPE Selection Logic start Handling this compound is_splash_risk Risk of Splash? start->is_splash_risk is_inhalation_risk Outside Fume Hood? start->is_inhalation_risk hand_protection Double Nitrile Gloves start->hand_protection body_protection Flame-Resistant Lab Coat start->body_protection eye_face_protection Goggles & Face Shield is_splash_risk->eye_face_protection Yes Chemical Safety Goggles Chemical Safety Goggles is_splash_risk->Chemical Safety Goggles No respiratory_protection Respirator is_inhalation_risk->respiratory_protection Yes no_respirator Fume Hood Sufficient is_inhalation_risk->no_respirator No

Caption: Decision-making process for selecting appropriate PPE.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). Available at: [Link]

  • The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed. (n.d.). Available at: [Link]

  • Synthesis and fungitoxicity of some pyrimidine derivatives - PubMed. (n.d.). Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.). Available at: [Link]

  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. (n.d.). Available at: [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties - ResearchGate. (2022, August 9). Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24). Available at: [Link]

  • Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides - Growing Science. (2023, March 17). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - Reed College. (n.d.). Available at: [Link]

  • Prudent practices in the laboratory : handling and disposal of chemicals - Semantic Scholar. (n.d.). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.